Product packaging for L-Ascorbic Acid(Cat. No.:CAS No. 6730-29-6)

L-Ascorbic Acid

Cat. No.: B10753652
CAS No.: 6730-29-6
M. Wt: 176.12 g/mol
InChI Key: CIWBSHSKHKDKBQ-JLAZNSOCSA-N
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Description

Historical Trajectories in Ascorbic Acid Discovery

The journey to understanding ascorbic acid is a compelling narrative of scientific inquiry, spanning centuries of observation, and culminating in its isolation and synthesis in the 20th century. This path was driven by the quest to conquer the debilitating disease of scurvy, a scourge of long sea voyages and military campaigns.

Early Recognition of Anti-Scurvy Factors

Long before the chemical identification of ascorbic acid, the empirical understanding that certain foods could prevent and cure scurvy was documented. As early as 1550 BC, the Ebers Papyrus mentioned a disease with symptoms resembling scurvy and suggested onions as a remedy. sciencelearn.org.nz In 400 BC, Hippocrates described the symptoms of scurvy, including fetid breath and lax gums. sciencelearn.org.nz A significant breakthrough came in 1747 when Scottish naval surgeon James Lind conducted one of the first controlled clinical trials. sciencehistory.orgwikipedia.orgkarger.com He demonstrated that citrus fruits were remarkably effective in treating scurvy among sailors, a finding that would eventually lead to the British navy's moniker "limeys." sciencelearn.org.nzsciencehistory.orgwikipedia.org Despite Lind's compelling evidence, the adoption of citrus fruit as a standard preventative measure was slow.

Isolation and Characterization as Hexuronic Acid

The early 20th century marked a pivotal shift from dietary observations to biochemical investigation. In 1907, Axel Holst and Theodor Frölich established a crucial animal model by inducing scurvy in guinea pigs, which, like humans, cannot synthesize their own vitamin C. karger.comebsco.com This breakthrough paved the way for the isolation of the anti-scorbutic factor.

The critical step of isolation was achieved by the Hungarian biochemist Albert Szent-Györgyi. sciencelearn.org.nzacs.orgnfcr.org While studying biological oxidation processes in the 1920s, he isolated a crystalline substance from adrenal glands and various plant juices which he initially named "hexuronic acid" due to its acidic properties and its six-carbon structure, similar to hexose sugars. wikipedia.orgkarger.comnfcr.orgnih.gov In 1932, working with Joseph L. Svirbely, Szent-Györgyi conducted experiments on guinea pigs that confirmed hexuronic acid was the long-sought-after anti-scorbutic agent. ebsco.comacs.orgnfcr.orgfrontiersin.org Around the same time, American researcher Charles Glen King independently isolated the same compound and also demonstrated its identity with vitamin C. wikipedia.orgkarger.com

Structural Elucidation and Renaming to Ascorbic Acid

With the isolation of hexuronic acid, the next challenge was to determine its chemical structure. In 1933, the British chemist Sir Walter Norman Haworth, having received samples of hexuronic acid from Szent-Györgyi, successfully deduced its correct molecular structure and stereochemistry. sciencelearn.org.nzkarger.comwikipedia.org In recognition of its anti-scorbutic properties, Haworth and Szent-Györgyi proposed renaming the compound "a-scorbic acid," and more specifically L-ascorbic acid, to denote its ability to combat scurvy. wikipedia.org

Seminal Contributions of Key Researchers

The discovery and characterization of ascorbic acid were the result of the cumulative efforts of several key researchers. The following table summarizes their seminal contributions.

Researcher(s)ContributionYear(s)
James LindConducted the first controlled clinical trial demonstrating the efficacy of citrus fruits in treating scurvy.1747
Axel Holst & Theodor FrölichDeveloped the guinea pig animal model for scurvy research.1907
Albert Szent-GyörgyiIsolated a crystalline substance from adrenal glands and plants, which he named hexuronic acid.1928
Joseph L. Svirbely & Albert Szent-GyörgyiDemonstrated that hexuronic acid was the anti-scorbutic factor (vitamin C).1932
Charles Glen KingIndependently isolated vitamin C and confirmed its identity with hexuronic acid.1932
Sir Walter Norman HaworthDetermined the correct molecular structure of vitamin C and led the team that first synthesized it.1933
Tadeus ReichsteinDeveloped the first commercially viable industrial synthesis of ascorbic acid (the Reichstein process).1933

For their groundbreaking work, Albert Szent-Györgyi was awarded the Nobel Prize in Physiology or Medicine in 1937, and Sir Walter Norman Haworth received the Nobel Prize in Chemistry in the same year. sciencelearn.org.nz

Evolution of Synthetic Production Methodologies

The structural elucidation of ascorbic acid by Haworth's team in 1933 immediately opened the door to its chemical synthesis. sciencelearn.org.nz The first synthesis was reported that same year. acs.org However, for large-scale production, a more efficient method was needed.

The landmark achievement in the industrial synthesis of ascorbic acid was the development of the Reichstein process in 1933 by Swiss chemist Tadeus Reichstein. google.com This multi-step process, which starts from D-glucose, involves a combination of chemical reactions and a crucial fermentation step. google.comresearchgate.net The classical Reichstein process involves the reduction of D-glucose to D-sorbitol, followed by fermentation to L-sorbose. Subsequent chemical steps convert L-sorbose into 2-keto-L-gulonic acid, which is then rearranged to form this compound. researchgate.netnist.gov Over the years, this process has been refined and optimized, leading to significant improvements in yield and efficiency, and it remains a cornerstone of industrial vitamin C production. acs.org More recent developments have explored two-step fermentation processes to create a more environmentally friendly and cost-effective manufacturing method. mdpi.com

Scientific Significance and Scope of Ascorbic Acid in Biological Systems

Ascorbic acid is a water-soluble vitamin that is essential for a multitude of biochemical and physiological functions in humans and other species that cannot synthesize it. core.ac.ukliposhell.plresearchgate.net Its significance stems from its potent reducing properties and its role as a cofactor for a variety of enzymes. core.ac.ukliposhell.plresearchgate.net

As a powerful antioxidant, ascorbic acid plays a crucial role in protecting cells from damage caused by reactive oxygen species (ROS) and other free radicals. liposhell.plresearchgate.netnih.govwikipedia.org These highly reactive molecules are generated during normal metabolic processes and through exposure to environmental toxins. By donating electrons, ascorbic acid can neutralize these damaging species, thereby preventing oxidative stress, which is implicated in numerous chronic diseases. core.ac.ukresearchgate.netresearchgate.net It can also regenerate other important antioxidants, such as vitamin E, back to their active forms. core.ac.ukwikipedia.org

Furthermore, ascorbic acid is an essential cofactor for a number of enzymes involved in critical biological processes. liposhell.plnih.govresearchgate.net It is required for the hydroxylation of proline and lysine (B10760008) residues during the synthesis of collagen, the primary structural protein in connective tissues. researchgate.nettaylorfrancis.commdpi.com This function is vital for the integrity of skin, bones, cartilage, and blood vessels, and its impairment is the underlying cause of the symptoms of scurvy. wikipedia.orgresearchgate.net

Ascorbic acid also participates in the biosynthesis of carnitine, a molecule essential for the transport of fatty acids into the mitochondria for energy production. core.ac.ukliposhell.plresearchgate.net Additionally, it is a cofactor in the conversion of the neurotransmitter dopamine (B1211576) to norepinephrine (B1679862) and is involved in the synthesis of peptide hormones. liposhell.plresearchgate.nettaylorfrancis.comresearchgate.net Its role extends to regulating gene expression and influencing various aspects of the immune system. core.ac.ukresearchgate.netresearchgate.netgnpublication.org The diverse functions of ascorbic acid underscore its fundamental importance in maintaining human health.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O6 B10753652 L-Ascorbic Acid CAS No. 6730-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one
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InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1
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InChI Key

CIWBSHSKHKDKBQ-JLAZNSOCSA-N
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Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O
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Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
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Molecular Formula

C6H8O6, HC6H7O6
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Related CAS

134-03-2 (monosodium salt)
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DSSTOX Substance ID

DTXSID5020106, DTXSID50986567
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Molecular Weight

176.12 g/mol
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Physical Description

L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992), Dry Powder; Liquid, White to pale yellow, odourless crystalline powder, White solid; [Merck Index] White to yellow odorless solid; [ICSC] Powder; [Sigma-Aldrich MSDS], Solid, ODOURLESS WHITE-TO-SLIGHTLY-YELLOW CRYSTALS OR POWDER.
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents, 1 g dissolves in about 3 ml of water., The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol., Solubility in water: 80% at 100 °C, 40% at 45 °C, 400 mg/mL at 40 °C, Solubility in water, g/100ml: 33
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Density

1.65 (NTP, 1992) - Denser than water; will sink, 1.65 g/cu cm at 25 °C, 1.65 g/cm³
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Impurities

Oxalic acid < 0.2%, Heavy metals (as Pb): < 10 mg/kg
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Color/Form

Crystals (usually plates, sometimes needles, monoclinic system), White crystals (plates or needles), White to slightly yellow crystals or powder ... gradually darkens on exposure to light

CAS No.

50-81-7, 6730-29-6, 53262-66-1
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Melting Point

374 to 378 °F (decomposes) (NTP, 1992), Between 189 °C and 193 °C with decomposition, 190-192 °C (some decomposition), Melting point = 465.15 deg K, decomposes., 191 °C
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name L-Ascorbic Acid
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Record name Ascorbic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000044
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthetic Pathways of Ascorbic Acid

Diverse Biosynthetic Routes Across Eukaryotic Kingdoms

The synthesis of ascorbic acid is not a universally conserved process. Eukaryotes have evolved different pathways to produce this crucial antioxidant. nih.govresearchgate.net In animals, the pathway typically starts from glucose and proceeds through D-glucuronic acid and L-gulono-1,4-lactone. However, a key enzyme in this pathway, L-gulono-1,4-lactone oxidase (GULO), has been lost in some lineages, including primates. nih.govmba.ac.ukelifesciences.org

Photosynthetic eukaryotes, such as plants and algae, have developed alternative routes. elifesciences.orgnih.gov Green and red seaweeds utilize a pathway similar to that found in land plants, while other marine algae employ a unique hybrid pathway that combines elements of the animal pathway with the final enzyme from the plant pathway. mba.ac.uk Fungi, on the other hand, synthesize a five-carbon analogue of ascorbic acid called D-erythroascorbate. nih.gov The primary and most extensively studied pathway for ascorbic acid biosynthesis in higher plants is the L-galactose pathway, also known as the Smirnoff-Wheeler pathway. mba.ac.ukoup.com

L-Galactose Pathway (Smirnoff-Wheeler Pathway) in Plants

Discovered in 1998, the L-galactose pathway is recognized as the principal route for ascorbic acid synthesis in plants. mba.ac.uk This pathway begins with a common sugar phosphate (B84403) and involves a series of enzymatic reactions to produce L-ascorbic acid. nih.gov

Enzymatic Cascade and Intermediates

The L-galactose pathway is a multi-step process involving several key enzymes and intermediate compounds. frontiersin.org It can be broadly divided into two stages. The initial steps convert D-fructose-6-phosphate, a product of glycolysis, into GDP-L-galactose. nih.gov This part of the pathway also provides precursors for cell wall biosynthesis and protein glycosylation. nih.govfrontiersin.org The subsequent steps are committed solely to ascorbic acid synthesis, transforming GDP-L-galactose into the final product. nih.govnih.gov

The enzymatic cascade begins with the conversion of D-glucose-6-phosphate to D-fructose-6-phosphate. mdpi.com This is followed by a series of reactions catalyzed by specific enzymes, each playing a crucial role in the formation of this compound. The final step of the pathway, the oxidation of L-galactono-1,4-lactone to this compound, occurs in the mitochondria. frontiersin.orgfrontiersin.org

Below is a table detailing the enzymes and their corresponding intermediates in the L-Galactose Pathway:

EnzymeIntermediate SubstrateIntermediate Product
Phosphoglucose Isomerase (PGI)D-glucose-6-phosphateD-fructose-6-phosphate
Phosphomannose Isomerase (PMI)D-fructose-6-phosphateD-mannose-6-phosphate
Phosphomannomutase (PMM)D-mannose-6-phosphateD-mannose-1-phosphate
GDP-D-mannose Pyrophosphorylase (GMP)D-mannose-1-phosphateGDP-D-mannose
GDP-D-mannose 3',5'-Epimerase (GME)GDP-D-mannoseGDP-L-galactose
GDP-L-galactose Phosphorylase (GGP/VTC2)GDP-L-galactoseL-galactose-1-phosphate
L-galactose-1-phosphate Phosphatase (GPP/VTC4)L-galactose-1-phosphateL-galactose
L-galactose Dehydrogenase (L-GalDH)L-galactoseL-galactono-1,4-lactone
L-galactono-1,4-lactone Dehydrogenase (GLDH)L-galactono-1,4-lactoneThis compound

This table provides a simplified overview of the enzymatic cascade in the L-Galactose Pathway.

Genetic Regulation and Transcriptional Control of Pathway Enzymes

The synthesis of ascorbic acid via the L-galactose pathway is tightly regulated at the genetic level. The expression of genes encoding the pathway's enzymes is a key control point. maxapress.com Studies have shown a direct correlation between the transcript levels of these genes and the ascorbic acid content in various plant tissues. frontiersin.org

Several transcription factors that either activate or inactivate the transcription of these genes have been identified. frontiersin.org For instance, in Arabidopsis, the transcription factor ERF98 has been shown to activate the expression of the VTC1 gene, which encodes GDP-mannose pyrophosphorylase, leading to increased ascorbic acid content and enhanced salt stress tolerance. nih.govnih.gov Conversely, other transcription factors can act as repressors, providing a mechanism to fine-tune ascorbic acid levels. frontiersin.org

Furthermore, the expression of some of these genes is influenced by environmental cues, particularly light. frontiersin.org Light-responsive elements have been found in the promoter regions of several genes in the pathway, indicating that light plays a significant role in inducing their transcription. frontiersin.org The expression of the VTC2 gene, for example, is rapidly stimulated by light and is also under the control of the circadian clock. oup.com

Post-Transcriptional Regulation of this compound Synthesis

Beyond the transcriptional level, the synthesis of this compound is also regulated post-transcriptionally. This adds another layer of control to maintain appropriate levels of this vital compound. nih.govnih.gov

One significant post-transcriptional mechanism involves a conserved upstream open reading frame (uORF) located in the 5'-untranslated region of the GGP gene (also known as VTC2). frontiersin.org This uORF can repress the translation of the GGP protein, thereby controlling the flow of intermediates into the final steps of ascorbic acid synthesis. frontiersin.org This feedback inhibition is regulated by ascorbic acid itself. frontiersin.org

Additionally, some of the enzymes in the pathway, including GDP-D-mannose pyrophosphorylase (VTC1), are subject to degradation through the ubiquitin-proteasome system. nih.gov For example, the COP9 signalosome (CSN) subunit CSN5B has been found to promote the degradation of VTC1 in the dark, contributing to the diurnal fluctuations in ascorbic acid content. nih.govnih.gov Alternative splicing of the genes in this pathway has also been suggested as a potential regulatory mechanism. frontiersin.org

Alternative and Complementary Pathways in Plants

D-Galacturonic Acid Pathway

Another notable pathway for ascorbic acid synthesis in plants is the D-galacturonic acid pathway. oup.comresearchgate.net This pathway utilizes D-galacturonic acid, a major component of cell wall pectins, as a precursor. scielo.brresearchgate.net

The key enzyme in this pathway is D-galacturonic acid reductase (GalUR), which converts D-galacturonic acid to L-galactonic acid. oup.com This is then converted to L-galactono-1,4-lactone, the same final precursor as in the L-galactose pathway, which is subsequently oxidized to ascorbic acid. oup.com

L-Gulose Pathway

In plants, alongside the predominant L-galactose pathway, an alternative route for ascorbic acid biosynthesis involving L-gulose has been proposed. researchgate.netfrontiersin.org This pathway is thought to convert GDP-L-gulose to L-gulose, which is then oxidized to L-gulono-1,4-lactone. The final step is the oxidation of L-gulono-1,4-lactone to ascorbic acid. researchgate.netresearchgate.net While the L-galactose pathway is considered the primary route for ascorbic acid accumulation in most plants, the L-gulose pathway represents a potential alternative or supplementary mechanism. frontiersin.orgbotany.one The enzymes involved in this pathway include GDP-D-mannose 3',5'-epimerase, which can also produce GDP-L-gulose. frontiersin.orgoup.com

Myo-Inositol Pathway

The myo-inositol pathway is another alternative route for ascorbic acid biosynthesis that has been explored in plants. researchgate.netoup.com This pathway begins with the conversion of myo-inositol to D-glucuronic acid. icrisat.org D-glucuronic acid is then reduced to L-gulonic acid, which is subsequently converted to L-gulono-1,4-lactone before being oxidized to ascorbic acid. oup.comicrisat.org

Biosynthesis in Other Organisms

Mammalian Biosynthesis and L-Gulonolactone Oxidase Deficiency

Most mammals synthesize ascorbic acid from glucose. mdpi.com The final and critical step in this pathway is the oxidation of L-gulono-1,4-lactone to ascorbic acid, a reaction catalyzed by the enzyme L-gulonolactone oxidase (GULO). wikipedia.orgnih.gov This enzyme is located in the endoplasmic reticulum. nih.gov

However, a notable exception to this is found in humans, other primates, guinea pigs, and some bat species, who are unable to synthesize their own ascorbic acid. wikipedia.orgmdpi.com This inability is due to a deficiency in the GULO enzyme, which is caused by mutations in the corresponding gene. wikipedia.orgnih.gov In these species, the GULO gene exists as a non-functional pseudogene. nih.govgeneticeducation.co.in This "inborn error of metabolism" necessitates the acquisition of ascorbic acid through dietary sources to prevent deficiency diseases like scurvy. wikipedia.orgbionity.com

The loss of GULO activity in primates is estimated to have occurred approximately 63 million years ago. wikipedia.org The remnant of the GULO gene in humans is located on chromosome 8p21.3. geneticeducation.co.inbionity.com

Microbial Biosynthesis (e.g., Fungi, Bacteria)

While most animals and plants can synthesize ascorbic acid, many microorganisms, including yeasts like Saccharomyces cerevisiae, produce an analogue called D-erythroascorbic acid instead of this compound. wikipedia.orgresearchgate.net Some fungi can synthesize this analogue from precursors like D-arabinose. researchgate.net

Certain bacteria have been identified that can perform key transformations in processes related to ascorbic acid synthesis. For instance, some bacteria can efficiently convert glucose to 2,5-keto-D-gluconic acid, which can then be converted to 2-keto-L-idonic acid, a precursor to this compound. nih.gov Through co-culturing or genetic engineering, it is possible to achieve the conversion of glucose to 2-keto-L-idonic acid in a single fermentation step. nih.gov

Evolutionary Trajectories of Ascorbic Acid Biosynthesis Capacity

Gene Loss and Pseudogenization Events

The ability to synthesize ascorbic acid has been lost multiple times throughout vertebrate evolution. nih.gov The gene encoding L-gulonolactone oxidase (GULO), essential for the final step of ascorbic acid biosynthesis, has become non-functional in several lineages, including haplorrhine primates (which includes humans), guinea pigs, and some bat and bird species. wikipedia.organswersresearchjournal.org This loss of function is a result of the accumulation of various mutations, such as deletions, insertions, and premature stop codons, rendering the GULO gene a pseudogene in these species. nih.govnih.gov

In humans, the GULO pseudogene has undergone significant mutational decay since its inactivation. nih.gov The loss of GULO function in primates is a well-documented example of a unitary pseudogene, where a once-functional gene has become inactive. nih.govgersteinlab.org The independent loss of GULO in different lineages suggests that the dietary availability of vitamin C may have relaxed the selective pressure to maintain a functional biosynthetic pathway. answersresearchjournal.org

Research comparing the GULO gene region across different species has revealed that the patterns of gene degradation are often taxonomically restricted. icr.organswersresearchjournal.org For instance, the specific deletion events in the GULO pseudogene can differ between humans, chimpanzees, and gorillas, suggesting independent evolutionary histories of gene decay following the initial inactivation event. answersresearchjournal.organswersresearchjournal.org The study of these pseudogenization events provides insights into the molecular mechanisms of gene loss and the evolutionary history of metabolic pathways.

Diversification of Aldonolactone Oxidoreductases

The final step in the biosynthesis of ascorbic acid, the oxidation of an aldonolactone, is a remarkably consistent feature across diverse biosynthetic pathways in plants, animals, and fungi. nih.gov This crucial reaction is catalyzed by a group of sequence-related flavoenzymes known as aldonolactone oxidoreductases. researchgate.net Despite their shared function in producing ascorbic acid or its analogs, these enzymes have undergone significant diversification throughout eukaryotic evolution, adapting to different metabolic contexts and precursors. nih.gov Research based on molecular phylogeny, kinetics, and structural biology has revealed that these enzymes share a common ancestor but have evolved distinct activities and substrate preferences. nih.govresearchgate.net

Aldonolactone oxidoreductases belong to the vanillyl-alcohol oxidase (VAO) family of flavoproteins. researchgate.netcore.ac.ukmdpi.com Their diversification is primarily evident in three key biochemical properties: their preferred aldonolactone substrate, their stereoselectivity, and their reactivity with different electron acceptors, which classifies them as either dehydrogenases or oxidases. nih.govnih.gov

A fundamental divergence lies in their interaction with electron acceptors. Plant-based L-galactono-1,4-lactone dehydrogenase (GalDH) is a dehydrogenase that utilizes cytochrome c as its electron acceptor and shows minimal reactivity with molecular oxygen. groenkennisnet.nl This is a critical adaptation for photosynthetic organisms, as it avoids the production of hydrogen peroxide (H₂O₂), a reactive oxygen species that can be particularly damaging during photosynthesis. elifesciences.org In contrast, the animal L-gulono-γ-lactone oxidase (GULO) and fungal D-arabinono-1,4-lactone oxidase (ALO) are true oxidases that efficiently use oxygen as an electron acceptor, resulting in the formation of H₂O₂. nih.govelifesciences.org This functional distinction between an oxidase and a dehydrogenase is modulated by a single flavin-interacting amino acid residue within the enzyme. nih.govnih.gov Studies on GalDH from Arabidopsis thaliana have identified a specific "gatekeeper" residue that prevents oxygen from reacting with the flavin cofactor; its removal converts the enzyme into a competent oxidase. groenkennisnet.nl

Substrate specificity and stereoselectivity are other major areas of diversification. These differences are governed by a few amino acid side chains within the catalytic cavity of the enzyme. nih.gov Animal GULO and plant GalDH both yield this compound, but they act on different precursors. nih.gov GalDH operates on L-galactono-1,4-lactone, whereas GULO's preferred substrate is L-gulono-1,4-lactone. elifesciences.orgnih.gov These substrates differ in the stereochemistry at the C5 carbon. nih.gov Fungal ALO, meanwhile, can utilize D-arabinono-1,4-lactone. nih.gov The ability to accommodate these different substrates is determined by the architecture of the enzyme's active site. core.ac.uk For instance, site-directed mutagenesis studies on key residues in the active site of Arabidopsis thaliana GalDH, such as Glu386, have demonstrated that a single amino acid change can alter its substrate specificity, in this case losing its high specificity for L-galactono-1,4-lactone and gaining efficiency with L-gulono-1,4-lactone. core.ac.uk

Phylogenetic analyses show that aldonolactone oxidoreductases in different organisms form distinct clades. ed.ac.ukfrontiersin.org Plant L-galactono-1,4-lactone dehydrogenases (GLDHs), animal L-gulono-γ-lactone oxidases (GulLOs), and fungal D-arabinono-1,4-lactone oxidases (ALOs) group into a large clade, separate from another distinct clade of plant GulLO-like proteins. ed.ac.ukfrontiersin.org This suggests that GULO was likely present in early eukaryotes and was subsequently lost and functionally replaced by GLDH in photosynthetic lineages following the acquisition of plastids. elifesciences.org While the primary plant pathway utilizes GalDH, evidence for plant enzymes with specificity for L-gulono-1,4-lactone, such as AtGulLO5 in Arabidopsis thaliana, suggests that alternative or minor pathways may exist in plants. ed.ac.ukrosj.org However, these plant GulLOs appear to be exclusive dehydrogenases with low catalytic efficiency compared to their animal counterparts. rosj.org

The method of flavin cofactor binding also varies. Animal GULO and fungal ALO typically bind their Flavin Adenine (B156593) Dinucleotide (FAD) cofactor covalently. nih.gov In contrast, plant GalDH binds FAD non-covalently, a difference attributed to the substitution of a key histidine residue with leucine (B10760876) in the FAD-binding domain. nih.gov

The table below summarizes the key characteristics and diversification of major aldonolactone oxidoreductases.

Enzyme NameAbbreviationOrganism KingdomPreferred SubstrateElectron AcceptorFlavin Binding
L-gulono-γ-lactone oxidaseGULOAnimalsL-gulono-1,4-lactoneOxygen (O₂)Covalent
L-galactono-1,4-lactone dehydrogenaseGalDH / GLDHPlantsL-galactono-1,4-lactoneCytochrome cNon-covalent
D-arabinono-1,4-lactone oxidaseALOFungiD-arabinono-1,4-lactoneOxygen (O₂)Covalent

Further detailed research findings on the substrate specificity of these enzymes are presented in the following table, highlighting the percentage of activity with non-preferred substrates relative to the preferred one.

Enzyme SourcePreferred SubstrateRelative Activity with L-gulono-1,4-lactoneRelative Activity with L-galactono-1,4-lactoneRelative Activity with D-arabinono-1,4-lactone
Animal (Rat Liver)L-gulono-1,4-lactone100%>70%-
Fungi (Ascomycetes)D-arabinono-1,4-lactone~33%~100%100%
Plant (Arabidopsis thaliana)L-galactono-1,4-lactoneLow100%-

Data adapted from research on substrate specificity of aldonolactone oxidoreductases. nih.gov

Metabolic Interconversions and Redox Cycling of Ascorbic Acid

Ascorbic Acid Redox States: Ascorbate (B8700270), Semidehydroascorbate, Dehydroascorbate

Ascorbic acid, a water-soluble vitamin, is a potent reducing agent and free radical scavenger in biological systems. liposhell.pl At physiological pH, it exists predominantly as the ascorbate anion. mdpi.comnih.gov Ascorbate readily undergoes two sequential and reversible one-electron oxidations. The first oxidation generates the relatively stable and less reactive ascorbyl radical, also known as semidehydroascorbate or monodehydroascorbate (MDHA). mdpi.compnas.org A second one-electron oxidation converts semidehydroascorbate to dehydroascorbate (DHA), the fully oxidized form of ascorbic acid. mdpi.comnih.gov

The three primary redox states of vitamin C are:

Ascorbate (ASC): The fully reduced, biologically active form. mdpi.com

Semidehydroascorbate (SDA) or Monodehydroascorbate (MDHA): A comparatively stable free radical formed after a one-electron oxidation. mdpi.compnas.org

Dehydroascorbate (DHA): The fully oxidized form, resulting from a two-electron oxidation. mdpi.com

This reversible redox couple between ascorbic acid and dehydroascorbic acid is fundamental to its biological functions. liposhell.pl The ability to donate electrons makes ascorbate a crucial antioxidant, neutralizing various reactive oxygen species (ROS). liposhell.plmdpi.com

Table 1: Redox States of Ascorbic Acid

Redox State Alternative Name(s) Description
Ascorbate ASC The fully reduced and biologically active form of Vitamin C. mdpi.com
Semidehydroascorbate Monodehydroascorbate (MDHA), Ascorbyl radical A relatively stable free radical intermediate formed by the loss of one electron from ascorbate. mdpi.compnas.org
Dehydroascorbate DHA The fully oxidized form of Vitamin C, created after the loss of a second electron. mdpi.com

Enzymatic Systems for Ascorbic Acid Regeneration

To maintain a sufficient pool of the reduced, active form of vitamin C, cells have developed enzymatic systems to regenerate ascorbate from its oxidized forms.

Monodehydroascorbate Reductase (MDHAR)

Monodehydroascorbate reductase (MDHAR) is a key enzyme that catalyzes the reduction of the semidehydroascorbate radical back to ascorbate. scite.aidntb.gov.uanih.gov This reaction utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as an electron donor. scite.aidntb.gov.uanih.gov MDHAR is considered more efficient in regenerating ascorbate under high oxidative stress conditions compared to the subsequent enzyme in the cycle. scite.ai The enzyme is found in various cellular compartments, including the cytosol, mitochondria, and chloroplasts. mdpi.comfrontiersin.org

Dehydroascorbate Reductase (DHAR)

Dehydroascorbate reductase (DHAR) is responsible for the reduction of dehydroascorbate (DHA) back to ascorbate. plos.orgrcsb.orgoup.com This enzymatic reaction uses reduced glutathione (B108866) (GSH) as the reducing substrate, which in turn becomes oxidized to glutathione disulfide (GSSG). plos.orgabbkine.com DHAR plays a critical role in maintaining the cellular redox state of ascorbate and protecting cells from oxidative damage. plos.orgabbkine.comprofacgen.com Like MDHAR, DHAR is present in multiple cellular compartments, ensuring the widespread recycling of ascorbate. plos.orgprofacgen.com The reduction of DHA can also occur non-enzymatically or be catalyzed by other proteins with DHAR activity, such as glutaredoxin and protein disulfide isomerase. liposhell.plwikipedia.org

Ascorbate-Glutathione Cycle (Foyer–Halliwell–Asada Cycle)

The Ascorbate-Glutathione Cycle, also known as the Foyer–Halliwell–Asada pathway, is a central metabolic pathway for detoxifying hydrogen peroxide (H₂O₂) and regenerating ascorbate. frontiersin.orgwikipedia.orgoup.comresearchgate.netmdpi.commdpi.com This cycle involves the interplay of ascorbate, glutathione, and the enzymes that connect their redox states. frontiersin.orgwikipedia.org

The steps of the cycle are as follows:

Ascorbate Peroxidase (APX) utilizes ascorbate to reduce H₂O₂ to water, producing the monodehydroascorbate radical. wikipedia.orgmdpi.com

Monodehydroascorbate Reductase (MDHAR) reduces monodehydroascorbate back to ascorbate using NAD(P)H. wikipedia.orgresearchgate.net

If not reduced by MDHAR, two molecules of monodehydroascorbate can disproportionate into one molecule of ascorbate and one molecule of dehydroascorbate (DHA). wikipedia.orgresearchgate.net

Dehydroascorbate Reductase (DHAR) reduces DHA to ascorbate, using glutathione (GSH) as the electron donor, which is oxidized to glutathione disulfide (GSSG). wikipedia.orgresearchgate.net

Glutathione Reductase (GR) reduces GSSG back to GSH, utilizing NADPH as the electron donor. wikipedia.orgresearchgate.net

This cycle effectively links the antioxidant functions of ascorbate and glutathione, ensuring the continuous detoxification of reactive oxygen species. oup.comresearchgate.net

Interaction with Endogenous Antioxidant Systems

Ascorbic acid does not function in isolation but interacts synergistically with other endogenous antioxidant systems to provide a comprehensive defense against oxidative stress.

Synergistic Relationships with Glutathione, Tocopherol, and Thioredoxin

Tocopherol (Vitamin E): A well-established synergistic interaction exists between the water-soluble ascorbic acid and the lipid-soluble α-tocopherol. nih.govkarger.comskinident.worldcambridge.org α-Tocopherol is a potent antioxidant that protects cell membranes from lipid peroxidation. skinident.world When α-tocopherol scavenges a lipid peroxyl radical, it is converted into the tocopheroxyl radical. Ascorbic acid can regenerate α-tocopherol by reducing this tocopheroxyl radical at the membrane-aqueous interface, thereby allowing a single molecule of tocopherol to neutralize multiple radicals. liposhell.plskinident.worldannualreviews.org

Thioredoxin: The thioredoxin system, consisting of thioredoxin (Trx) and thioredoxin reductase (TrxR), is another crucial antioxidant system. mdpi.commdpi.com Dehydroascorbic acid can be reduced by thioredoxin reductase, which regenerates ascorbic acid. libretexts.org This provides an alternative pathway for ascorbate recycling, independent of glutathione. libretexts.org The interaction between ascorbic acid and the thioredoxin system further highlights the interconnectedness of the cellular antioxidant network. mdpi.comresearchgate.net Some studies suggest that polyphenols, in cooperation with ascorbic acid, can inhibit thioredoxin reductase, which may redirect cellular metabolism to support the antioxidant system in other ways. semanticscholar.org

Modulation of Antioxidant Enzyme Activity (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione Peroxidase, Ascorbate Peroxidase)

Ascorbic acid's role as an antioxidant extends beyond direct radical scavenging; it also modulates the activity of key antioxidant enzymes. This modulation can occur through various mechanisms, including influencing enzyme biosynthesis and activation. nih.gov The interaction of ascorbic acid with these enzymes is complex and can be influenced by factors such as its concentration, the specific cell type, and the prevailing redox state.

Superoxide Dismutase (SOD): Ascorbic acid can influence the activity of superoxide dismutase, an enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. Some studies have shown that ascorbic acid application can lead to an increase in SOD activity, thereby enhancing the primary defense against superoxide radicals. frontiersin.org For instance, in wheat plants under salt stress, the application of ascorbic acid improved the activity of SOD. frontiersin.org However, other research indicates that in certain contexts, such as in SOD-depleted cells, ascorbic acid (at concentrations of 10–50µM) can directly reduce the superoxide radical anion level, suggesting a compensatory role. encyclopedia.pub Conversely, some studies in human plasma have not found a significant effect of oral ascorbic acid supplementation on SOD activity. nih.govencyclopedia.pub

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. Ascorbic acid's effect on catalase activity appears to be highly dependent on the cellular environment. In plant cells, high concentrations of ascorbic acid can signal a high antioxidant potential, which may lead to a reduction in catalase activity. nih.gov This reduction can cause an increase in H₂O₂ levels, allowing it to function as a signaling molecule. nih.gov In contrast, other studies have demonstrated that ascorbic acid can increase catalase activity, particularly under conditions of oxidative stress. frontiersin.orgresearchgate.net For example, wheat seedlings treated with ascorbic acid under drought stress showed increased catalase activity. researchgate.net

Glutathione Peroxidase (GPX): Glutathione peroxidase is another crucial enzyme involved in the reduction of hydrogen peroxide and lipid hydroperoxides, using glutathione (GSH) as a reductant. Ascorbic acid can influence the GSH-based antioxidant system in two primary ways: by increasing the level of GSH without affecting or even reducing GPX activity, or by inducing the activity of GPX and glutathione reductase. nih.gov The hepatoprotective and gastroprotective effects of ascorbate have been linked to the activation of GPX. nih.govencyclopedia.pub However, in other scenarios, such as in UV-irradiated skin cells, ascorbic acid has been observed to down-regulate GPX activity while simultaneously increasing GSH levels. nih.govencyclopedia.pub

Ascorbate Peroxidase (APX): Ascorbate peroxidase is a heme-containing enzyme that specifically uses ascorbate as an electron donor to reduce hydrogen peroxide to water. frontiersin.org This enzyme is a central component of the ascorbate-glutathione cycle, which is highly efficient in detoxifying hydrogen peroxide, particularly in plant chloroplasts. frontiersin.orgfrontiersin.org The application of ascorbic acid has been shown to enhance the activity of APX, which is critical for protecting cellular components from the damaging effects of H₂O₂. frontiersin.org The high affinity of APX for hydrogen peroxide suggests its crucial role in regulating ROS levels within various cellular compartments. nih.gov

Table 1: Research Findings on Ascorbic Acid's Modulation of Antioxidant Enzyme Activity

Pro-oxidant and Antioxidant Activity Delineation

Ascorbic acid is renowned for its antioxidant properties; however, under specific conditions, it can exhibit pro-oxidant activity. This dual role is a critical aspect of its biochemistry, with the balance between antioxidant and pro-oxidant effects being determined by several factors, most notably the presence of transition metal ions. nih.govresearchgate.net

The antioxidant mechanisms of ascorbic acid include:

Hydrogen Atom Transfer (HAT): Ascorbic acid can directly donate a hydrogen atom to a free radical, quenching its reactivity. acs.org

Single Electron Transfer-Proton Transfer (SET-PT): This mechanism involves the transfer of a single electron from ascorbate to a radical, followed by proton transfer. acs.org

Sequential Proton Loss Electron Transfer (SPLET): In this process, ascorbate first loses a proton, and the resulting ascorbate anion then donates an electron. acs.org

Pro-oxidant Activity: The pro-oxidant nature of ascorbic acid is predominantly observed in the presence of free transition metals, particularly iron (Fe³⁺) and copper (Cu²⁺). nih.govmdpi.com Ascorbic acid can reduce these metal ions to their lower oxidation states (Fe²⁺ and Cu⁺). These reduced metal ions can then participate in the Fenton reaction, reacting with hydrogen peroxide to produce the highly reactive and damaging hydroxyl radical (•OH). nih.govmdpi.com

Ascorbate + Fe³⁺ → Ascorbyl radical + Fe²⁺ Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH

This pro-oxidant effect is concentration-dependent and is more likely to occur at higher, millimolar concentrations of ascorbate. nih.gov While this activity is well-established in vitro, its relevance in vivo is a subject of ongoing research, as transition metals in biological systems are typically sequestered by binding proteins, which may limit their availability to participate in such reactions. researchgate.nettandfonline.com However, under conditions of iron overload, the pro-oxidant potential of ascorbic acid may become more significant. nih.gov The pH of the environment also plays a role, with ascorbic acid showing the ability to reduce Fe³⁺ to Fe²⁺ at neutral pH. mdpi.comconsensus.app

Table 2: Delineation of Ascorbic Acid's Antioxidant and Pro-oxidant Activities

Enzymatic Cofactor Functions of Ascorbic Acid

Role as a Cofactor for 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs)

Ascorbic acid serves as a specific cofactor for the large family of Fe(II) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.govnih.gov These enzymes catalyze the addition of a hydroxyl group to a variety of substrates, a reaction essential for numerous biological functions. nih.govnih.gov The catalytic cycle of 2-ODDs involves a highly oxidizing ferryl-oxo species. acs.org Ascorbic acid is thought to maintain the enzyme's activity by reducing the iron center from the inactive ferric (Fe³⁺) state back to the active ferrous (Fe²⁺) state, which can become oxidized during uncoupled reaction cycles. acs.orglumenlearning.com This allows the enzyme to continue its catalytic function. lumenlearning.com The versatility of ascorbic acid as a reducing agent and its ability to act as a radical scavenger and chelating agent contribute to its effectiveness in supporting 2-ODD activity, a role not well replicated by other reducing agents. acs.org

The functions of 2-ODDs are widespread, encompassing processes from the biosynthesis of small molecules and collagen to the regulation of gene expression through DNA and histone demethylation. nih.govacs.orgresearchgate.net The dependence of these enzymes on ascorbate (B8700270) highlights the critical role of this vitamin in maintaining cellular homeostasis and function. nih.gov

Prolyl Hydroxylases (e.g., Collagen Hydroxylation)

One of the most well-characterized roles of ascorbic acid as a cofactor is for prolyl hydroxylases, specifically collagen prolyl-4-hydroxylase (C-P4H). nih.gov This enzyme is essential for the post-translational modification of proline residues within procollagen (B1174764) chains to form hydroxyproline (B1673980). lumenlearning.comnih.govphysiology.org The presence of hydroxyproline is critical for the stability of the collagen triple helix at body temperature. lumenlearning.comphysiology.org

In the absence of sufficient ascorbic acid, the activity of prolyl hydroxylase is impaired, leading to under-hydroxylated collagen that is unstable and readily degraded within the cell. lumenlearning.comphysiology.org This deficiency in stable collagen manifests in the symptoms associated with scurvy, such as poor wound healing and weakened connective tissues. nih.gov L-ascorbic acid is considered an essential cofactor for prolyl hydroxylase. nih.govnih.gov However, some research in mice has suggested that other factors might be able to support proline hydroxylation in vivo, though ascorbic acid remains essential for survival. physiology.org

Lysyl Hydroxylases

Similar to prolyl hydroxylases, lysyl hydroxylases are 2-ODDs that require ascorbic acid as a cofactor for their activity. nih.govnih.gov These enzymes catalyze the hydroxylation of lysine (B10760008) residues in procollagen to form hydroxylysine. lumenlearning.com Hydroxylysine serves as an attachment site for carbohydrate units (galactose and glucose) and is essential for the formation of stable collagen cross-links, which provide tensile strength to connective tissues. psu.edu

Gamma-Butyrobetaine Dioxygenase (Carnitine Biosynthesis)

Ascorbic acid is a cofactor for gamma-butyrobetaine dioxygenase (BBOX1), an enzyme that catalyzes the final step in the biosynthesis of carnitine. nih.govresearchgate.net Carnitine is an essential molecule for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key process in energy production. researchgate.netjst.go.jp

The pathway of carnitine biosynthesis involves two 2-oxoglutarate-dependent dioxygenase reactions that are dependent on ascorbate. nih.gov In addition to gamma-butyrobetaine hydroxylase, ε-N-trimethyllysine hydroxylase also requires ascorbate. nih.gov While some studies in scorbutic guinea pigs have shown decreased activity of gamma-butyrobetaine hydroxylase due to ascorbic acid deficiency, other research in knockout mice suggests that carnitine biosynthesis may not be entirely dependent on vitamin C in vivo. nih.govjst.go.jpresearchgate.net Despite some conflicting evidence, in vitro studies and those on enzyme preparations provide strong evidence for the participation of ascorbic acid in carnitine biosynthesis. nih.gov

Dopamine (B1211576) Beta-Hydroxylase (Catecholamine Biosynthesis)

The synthesis of the catecholamine norepinephrine (B1679862) from dopamine is catalyzed by dopamine beta-hydroxylase, a copper-containing monooxygenase that requires ascorbic acid as a cofactor. nih.govnih.govresearchgate.net This reaction is a critical step in the biosynthesis of catecholamines, which function as important neurotransmitters and hormones. nih.gov

Ascorbic acid specifically enhances the activity of dopamine beta-hydroxylase. nih.gov Studies in cultured bovine chromaffin cells have demonstrated that ascorbic acid increases norepinephrine formation without affecting other enzymes in the catecholamine biosynthetic pathway. nih.gov This effect is specific to ascorbic acid, as other reducing agents are not able to replicate it. nih.gov The requirement for ascorbic acid by dopamine beta-hydroxylase is crucial for normal function of the adrenal medulla and the sympathetic nervous system. nih.govahajournals.org Research on neuronal cells has also confirmed that ascorbic acid promptly enhances norepinephrine synthesis from dopamine at physiological intracellular concentrations. liposhell.pl

Peptidyl-Glycine Alpha-Amidating Monooxygenase (Peptide Amidation)

Ascorbic acid is an essential cofactor for peptidyl-glycine alpha-amidating monooxygenase (PAM), a bifunctional enzyme responsible for the C-terminal amidation of many neuroendocrine peptides. uniprot.orgnih.govuniprot.org This post-translational modification is often crucial for the biological activity of these peptides. uniprot.orgnih.gov

The PAM enzyme catalyzes two sequential reactions. The first step, catalyzed by the peptidyl-alpha-hydroxylating monooxygenase (PHM) domain, is a copper- and ascorbate-dependent hydroxylation of the C-terminal glycine (B1666218) of a peptide substrate. uniprot.orguniprot.org The resulting intermediate is then converted to the amidated peptide and glyoxylate (B1226380) by the peptidylglycine amidoglycolate lyase (PAL) domain. uniprot.orguniprot.org The availability of ascorbic acid can be a rate-limiting factor in the production of bioactive amidated peptides, highlighting its importance in neuroendocrine function. nih.gov

Phytanoyl-CoA Dioxygenase

Phytanoyl-CoA dioxygenase (PHYH), also known as phytanoyl-CoA alpha-hydroxylase, is a peroxisomal enzyme that is part of the alpha-oxidation pathway for branched-chain fatty acids. drugbank.comgenecards.org This enzyme catalyzes the 2-hydroxylation of phytanoyl-CoA. drugbank.comuniprot.org PHYH is classified as a 2-oxoglutarate-dependent dioxygenase and its activity is dependent on this compound. drugbank.comuniprot.orgcannabisdatabase.ca Mutations in the gene encoding this enzyme lead to Refsum disease, a rare autosomal recessive disorder characterized by the accumulation of phytanic acid. genecards.orguniprot.org

Modulation of Other Enzymatic Activities

Beyond its well-established role as a cofactor for a specific set of enzymes, ascorbic acid also modulates the activity of other key proteins and enzymes involved in critical metabolic pathways. This includes its significant interaction with iron-binding proteins, where it facilitates iron reduction and availability, and its inhibitory effects on enzymes involved in carbohydrate metabolism.

Interaction with Iron-Binding Proteins and Iron Reduction

Ascorbic acid plays a crucial role in iron metabolism, primarily through its ability to reduce ferric iron (Fe³⁺) to the more bioavailable ferrous iron (Fe²⁺). liposhell.pldergipark.org.tr This reducing property is fundamental to the absorption of non-heme iron from the diet in the gastrointestinal tract. liposhell.pldergipark.org.tr The interaction is not merely a simple reduction but involves complex formation and can influence the function of major iron-binding proteins such as ferritin and transferrin.

The core of this interaction lies in ascorbic acid's capacity to act as a reducing agent. It can form a chelate complex with Fe³⁺, which is then followed by an intramolecular electron transfer, resulting in the formation of Fe²⁺ and the ascorbyl radical. mdpi.comnih.gov This process is vital for mobilizing iron from storage proteins like ferritin. oup.com Ferritin stores iron in its ferric state within a protein shell; for the iron to be utilized by the body, it must be released, a process significantly enhanced by ascorbic acid's reducing action. oup.com

Furthermore, ascorbic acid's influence extends to transferrin, the protein responsible for transporting iron in the blood. researchgate.net By reducing ferric iron, ascorbic acid facilitates its uptake by transport mechanisms like the divalent metal transporter 1 (DMT1), which preferentially transports ferrous iron. mdpi.com Studies have shown that extracellular ascorbate can enhance the uptake of iron by reducing it to its ferrous form before it is transported into cells. nih.gov

While this reduction is essential for iron homeostasis, under certain conditions, the interaction between ascorbic acid and iron can have pro-oxidant effects. The Fe²⁺ generated can participate in the Fenton reaction, leading to the production of reactive oxygen species (ROS). mdpi.comnih.gov This dual role highlights the complexity of ascorbic acid's interaction with iron.

The table below summarizes the key interactions of ascorbic acid with iron and iron-binding proteins.

Protein/IonInteraction with Ascorbic AcidOutcome
Ferric Iron (Fe³⁺) Reduction to Ferrous Iron (Fe²⁺)Increased bioavailability and absorption. liposhell.pldergipark.org.tr
Ferritin Mobilization of iron from its coreRelease of stored iron for cellular use. oup.com
Transferrin Facilitation of iron uptake from transferrinEnhanced cellular iron acquisition. mdpi.com
Divalent Metal Transporter 1 (DMT1) Provision of Fe²⁺ for transportIncreased iron transport into cells. mdpi.com

Influence on Carbohydrate Metabolism Enzymes (e.g., Pancreatic α-Amylase Inhibition)

Ascorbic acid has been identified as an inhibitor of pancreatic α-amylase, the primary enzyme responsible for the digestion of starch into simpler sugars like glucose. nih.govdoaj.orgjrespharm.com This inhibitory action suggests a potential role for ascorbic acid in modulating carbohydrate metabolism and glycemic response. The inhibition of α-amylase by ascorbic acid can slow down the rate of starch digestion, which in turn can lead to a more gradual release of glucose into the bloodstream. nih.govjrespharm.com

Research has shown that ascorbic acid acts as a non-competitive inhibitor of human pancreatic α-amylase. jrespharm.comresearchgate.net This means that ascorbic acid does not bind to the active site of the enzyme but rather to an allosteric site. researchgate.netwhiterose.ac.uk The binding of ascorbic acid to this alternative site induces a conformational change in the enzyme, which ultimately reduces its catalytic efficiency without preventing the substrate (starch) from binding to the active site. jrespharm.comresearchgate.net The hydroxyl groups present in the ascorbic acid molecule are thought to be crucial for this interaction, forming hydrogen bonds with amino acid residues at the allosteric site. researchgate.net

The inhibitory effect of ascorbic acid on α-amylase has been found to be dose-dependent. nih.gov Studies have demonstrated that increasing concentrations of ascorbic acid lead to a greater reduction in the activity of the enzyme. nih.gov This suggests that the extent of α-amylase inhibition can be modulated by the amount of ascorbic acid present.

The data below illustrates the inhibitory effect of different concentrations of ascorbic acid on pancreatic α-amylase activity.

Ascorbic Acid Concentration (mg/mL)α-Amylase Inhibition (%)Type of Inhibition
3.125Varies (Inhibition observed)Non-competitive
6.25Varies (Increased inhibition)Non-competitive
12.5Varies (Significant inhibition)Non-competitive
18.75Varies (Strongest inhibition)Non-competitive

Note: The exact percentage of inhibition varies across studies and experimental conditions, but a clear dose-dependent trend is consistently reported. nih.gov

This interaction with a key enzyme in carbohydrate digestion highlights a broader role for ascorbic acid in metabolic regulation, extending beyond its classical functions.

Regulation of Gene Expression and Epigenetic Mechanisms by Ascorbic Acid

Ascorbic Acid as a Cofactor for DNA Demethylases

Ascorbic acid is a key player in the process of DNA demethylation, primarily through its role as a cofactor for the Ten-Eleven Translocation (TET) family of dioxygenases. nih.govresearchgate.net These enzymes are pivotal in the active removal of methyl groups from DNA, a process that is crucial for the regulation of gene expression and the maintenance of genomic stability.

Ten-Eleven Translocation (TET) Dioxygenases and 5-Methylcytosine (B146107) Oxidation

The TET enzymes (TET1, TET2, and TET3) are Fe(II) and α-ketoglutarate-dependent dioxygenases that initiate the process of DNA demethylation by oxidizing 5-methylcytosine (5mC), a primary epigenetic mark associated with gene silencing. nih.govnih.govnih.gov This oxidation occurs in a stepwise manner, converting 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), then to 5-formylcytosine (B1664653) (5fC), and finally to 5-carboxylcytosine (5caC). nih.govmdpi.com These oxidized methylcytosines are then recognized and excised by the base excision repair (BER) machinery, ultimately leading to the replacement of the methylated cytosine with an unmethylated one. mdpi.com

Ascorbic acid directly enhances the catalytic activity of TET enzymes. nih.govresearchgate.netcapes.gov.br It is thought to act by reducing the ferric iron (Fe³⁺) in the active site of the TET enzyme back to its ferrous state (Fe²⁺), which is essential for the enzyme's catalytic function. mdpi.compnas.org Studies have shown that the addition of ascorbic acid to cell cultures leads to a significant and rapid global increase in 5hmC levels. nih.govnih.gov For instance, in mouse embryonic stem cells, ascorbic acid treatment resulted in a more than tenfold increase in 5fC and 5caC levels, leading to a substantial global loss of 5mC. nih.govresearchgate.net This effect is dependent on the presence of TET enzymes, as the impact of ascorbic acid on 5mC oxidation is abolished in cells lacking both TET1 and TET2. nih.govacs.org

The enhancement of TET activity by ascorbic acid is specific and not replicated by other antioxidants, highlighting a unique biochemical role for this vitamin. nih.gov

Regulation of DNA Methylation Patterns

By potentiating the activity of TET enzymes, ascorbic acid plays a crucial role in shaping DNA methylation patterns throughout the genome. researchgate.netembopress.org This is particularly important during processes that involve large-scale epigenetic reprogramming, such as embryonic development and the generation of induced pluripotent stem cells (iPSCs). embopress.orgactanaturae.ru

Research has demonstrated that ascorbic acid can induce widespread DNA demethylation of thousands of gene promoters in embryonic stem cells. researchgate.net It has a more pronounced effect on genomic regions that tend to gain methylation when cells are cultured in vitro, helping to maintain a methylation profile that is more akin to that of cells in a natural in vivo environment. nih.gov For example, a study on pregnant smokers showed that vitamin C supplementation could normalize DNA methylation changes in their offspring that are associated with maternal smoking. atsjournals.org In this study, a majority of the CpG sites that showed a methylation difference of at least 10% between the offspring of smokers and non-smokers were restored towards the non-smoker levels with vitamin C treatment. atsjournals.org

Furthermore, the influence of ascorbic acid on DNA methylation is critical for proper cell differentiation. elifesciences.org For instance, it facilitates the differentiation of B cells into plasma cells by enabling TET2/3-mediated demethylation of the Prdm1 locus, which encodes a key transcription factor for plasma cell development. elifesciences.org

Ascorbic Acid as a Cofactor for Histone Demethylases

In addition to its role in DNA demethylation, ascorbic acid is also an essential cofactor for a family of enzymes responsible for removing methyl groups from histones, the proteins around which DNA is wound. nih.govresearchgate.net These histone modifications are another critical layer of epigenetic regulation that influences gene expression.

Jumonji C-Domain-Containing Histone Demethylases (JHDMs)

The Jumonji C (JmjC)-domain-containing histone demethylases (JHDMs) are a large family of enzymes that, like TET proteins, are Fe(II) and α-ketoglutarate-dependent dioxygenases. nih.govencyclopedia.pub These enzymes catalyze the removal of methyl groups from lysine (B10760008) and arginine residues on histone tails. encyclopedia.pubportlandpress.com The methylation of these residues can either activate or repress gene transcription, depending on the specific site and the degree of methylation (mono-, di-, or tri-methylation). encyclopedia.pub

Ascorbic acid enhances the activity of JHDMs, likely through a similar mechanism as with TET enzymes, by maintaining the iron in the enzyme's active site in its reduced, catalytically active state. actanaturae.ruportlandpress.com This function is crucial for the dynamic regulation of histone methylation, which is essential for processes like cell fate determination and reprogramming. frontiersin.orgnih.gov Studies have shown that ascorbic acid can stimulate the activity of JHDMs, leading to the removal of repressive histone marks and the activation of specific genes. frontiersin.orgresearchgate.net

Influence on Histone Modification Profiles

By acting as a cofactor for JHDMs, ascorbic acid can significantly influence global and locus-specific histone modification profiles. embopress.org This has profound implications for gene expression and cellular function. For example, during the reprogramming of somatic cells into iPSCs, ascorbic acid facilitates the removal of repressive histone marks, such as H3K9me2/me3 and H3K27me3, at key pluripotency gene loci. frontiersin.orgnih.gov This epigenetic remodeling is essential for the successful transition to a pluripotent state. nih.gov

Research has shown that vitamin C can induce a global reduction in H3K9me2 levels in embryonic stem cells. researchgate.net This effect is mediated by the activation of specific JHDMs. researchgate.net The ability of ascorbic acid to modulate histone demethylation is also implicated in the differentiation of various cell types, including the promotion of myogenic differentiation by targeting H3K27me3. researchgate.net

The table below summarizes key research findings on the effect of ascorbic acid on histone demethylation.

Cell Type/ModelHistone MarkKey FindingReference
Mouse Embryonic Stem CellsH3K9me2/me3Ascorbic acid induces a specific loss of these repressive marks at core pluripotency gene loci by increasing JHDM activity. frontiersin.org
Pre-iPSCsH3K9me2/me3Vitamin C is crucial for the transition to fully reprogrammed iPSCs by facilitating the removal of these marks. nih.gov
Embryonic Stem CellsH3K9me2Ascorbic acid leads to a global reduction in this histone mark. researchgate.net
Myogenic PrecursorsH3K27me3Vitamin C promotes myogenic differentiation by reducing the levels of this repressive mark. researchgate.net

Transcriptional Control of Gene Expression

Beyond its role in epigenetic modulation, ascorbic acid has been shown to directly influence the transcriptional control of gene expression. nih.govingentaconnect.com The first indications of this function came from studies demonstrating that ascorbic acid stimulates the transcription of procollagen (B1174764) mRNA. nih.gov

Ascorbic acid can regulate the expression of a diverse array of genes involved in various cellular processes. For example, in embryonic stem cells, treatment with ascorbic acid leads to the overexpression of genes involved in neurogenesis and neurotransmission. nih.gov In cancer cells, it can alter the expression of genes such as those encoding for RKIP and Annexin A5. nih.gov

The mechanisms by which ascorbic acid exerts transcriptional control are multifaceted. One key aspect is its ability to regulate the activity of transcription factors. For instance, in osteosarcoma cells, ascorbic acid has been shown to increase the expression of the RUNX2 gene, a master regulator of osteoblast differentiation. iiarjournals.org In plants, the expression levels of genes involved in ascorbic acid biosynthesis are themselves regulated by various transcription factors, and these levels often correlate with the ascorbic acid content in different tissues. frontiersin.orgmdpi.comfrontiersin.orgplos.orgnih.govresearchgate.net

The interplay between ascorbic acid and gene expression is complex and tissue-specific. In citrus fruits, for example, the accumulation of ascorbic acid in the peel and pulp is correlated with the transcriptional profiles of genes in the L-galactose and D-galacturonic acid pathways. mdpi.comnih.govresearchgate.net This indicates a finely tuned regulatory network that controls the levels of this vital compound.

Modulation of Gene Expression Related to Collagen Synthesis

Ascorbic acid is a well-established factor in the synthesis of collagen, a major component of the extracellular matrix. mdpi.com Its primary role is as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of procollagen molecules. mdpi.com However, the influence of ascorbic acid extends beyond this enzymatic function to the transcriptional level.

Research has demonstrated that ascorbic acid can stimulate the expression of procollagen genes. mdpi.comnih.gov Studies in cultured human fibroblasts have shown that ascorbic acid treatment leads to an increase in the messenger RNA (mRNA) levels of procollagen α1(I). researchgate.netnih.gov This stimulation of collagen gene transcription appears to be linked to the induction of lipid peroxidation by ascorbic acid. researchgate.netnih.govjci.org The products of lipid peroxidation, such as malondialdehyde, have been shown to increase collagen production and procollagen α1(I) mRNA levels. nih.gov Furthermore, the presence of ascorbic acid is required for the maximal expression of collagenase-3 mRNA during the differentiation of osteoblastic cells, a process that is dependent on the synthesis of a collagenous matrix. nasa.gov

Gene/Protein Effect of Ascorbic Acid Cell Type/Model Key Findings
Procollagen α1(I)Stimulation of gene expression and mRNA levelsCultured human fibroblastsAscorbic acid-induced lipid peroxidation may be a necessary step for this stimulation. researchgate.netnih.gov
Collagenase-3Required for maximal mRNA expressionDifferentiating MC3T3-E1 osteoblastic cellsDependent on the synthesis of a collagenous matrix. nasa.gov
CollagenIncreased net productionCultured human fibroblastsAscorbic acid selectively increases collagen protein synthesis. mdpi.comresearchgate.net

Regulation of Transcription Factors (e.g., Nrf2, Ref-1, AP-1)

Ascorbic acid also exerts its influence on gene expression by modulating the activity of several key transcription factors, including Nuclear factor erythroid 2-related factor 2 (Nrf2), Redox effector factor-1 (Ref-1), and Activator protein 1 (AP-1). nih.govresearchgate.net These factors are crucial in orchestrating the cellular antioxidant response and managing inflammatory processes.

Nrf2 is a central regulator of cellular defense against oxidative stress. Ascorbic acid can promote the activity of Nrf2, leading to the expression of genes that encode antioxidant proteins. nih.govresearchgate.net In hepatocytes, for instance, Nrf2 activation by ascorbic acid results in the expression of antioxidant enzymes. nih.gov However, some studies suggest that high concentrations of ascorbic acid might interfere with the Keap1/Nrf2/ARE pathway activation. nih.gov In certain cancer cell lines, ascorbic acid has been shown to inhibit Nrf2 activation by interfering with its nuclear localization and binding to the antioxidant response element (ARE) sequence. spandidos-publications.com

The activities of Ref-1 and AP-1 are interconnected. nih.gov Ascorbic acid can promote the activity of these transcription factors, which in turn enables the expression of genes encoding antioxidant proteins. nih.govresearchgate.net However, in specific contexts, such as in keratinocytes exposed to UV radiation or in respiratory epithelial cells, ascorbic acid has been observed to reduce the activity of AP-1, leading to a decrease in pro-inflammatory signaling. nih.gov

Transcription Factor Effect of Ascorbic Acid Cell Type/Context Observed Outcome
Nrf2Promotes activityHepatocytesExpression of antioxidant enzymes. nih.gov
Nrf2Inhibits activationBreast cancer cellsInterference with nuclear localization and ARE binding. spandidos-publications.com
AP-1Promotes activityGeneralExpression of antioxidant protein genes. nih.govresearchgate.net
AP-1Silences activityUV-exposed keratinocytes, respiratory epithelial cellsReduced levels of pro-inflammatory chemokines. nih.gov

Interplay with Hypoxia-Inducible Factor (HIF) System

The Hypoxia-Inducible Factor (HIF) system is a critical regulator of cellular adaptation to low oxygen levels (hypoxia). mdpi.com HIF-1α, a key component of this system, is regulated by a class of enzymes called prolyl hydroxylases, which require ascorbic acid as a cofactor for their activity. ox.ac.ukd-nb.info

Under normal oxygen conditions (normoxia), these hydroxylases mark HIF-1α for degradation. ox.ac.uk Ascorbic acid enhances the activity of these hydroxylases, thereby suppressing HIF-1α protein levels and the transcription of its target genes. ox.ac.uknih.gov This effect is particularly pronounced when the HIF system is oncogenically activated in normoxic cells. ox.ac.ukscispace.com Studies in human cancer cell lines have shown that physiological concentrations of ascorbate (B8700270) can strikingly suppress HIF-1α protein levels. ox.ac.uk Furthermore, an inverse correlation between vitamin C levels and HIF-1α expression has been observed in thyroid lesions, suggesting that higher ascorbate levels in tumor tissue could limit HIF-1α expression. d-nb.info Ascorbate has been shown to inhibit HIF-1 activity even under conditions where HIF-1α protein stabilization is permitted, suggesting it preferentially suppresses the transcriptional activity of HIF-1. nih.gov

Component Effect of Ascorbic Acid Condition Key Finding
HIF-1α proteinSuppressed levelsNormoxic cancer cellsAscorbate enhances HIF hydroxylase activity, leading to HIF-1α degradation. ox.ac.ukscispace.com
HIF transcriptional targetsSuppressed expressionNormoxic cancer cellsAscorbate reduces the expression of genes regulated by HIF. ox.ac.uk
HIF-1 activityInhibitedVarious hydroxylase inhibition conditionsAscorbate preferentially suppresses the transcriptional response of HIF-1. nih.gov

Role in Cellular Reprogramming and Differentiation

Ascorbic acid has emerged as a significant factor in the intricate processes of cellular reprogramming and differentiation, influencing the fate of various cell types, including plasma cells and embryonic stem cells. Its role is often linked to its function as a cofactor for epigenetic-modifying enzymes. elifesciences.orgnih.gov

In the context of plasma cell differentiation , ascorbic acid acts as a potent enhancer of the antibody response. elifesciences.org It facilitates the differentiation of B cells into plasma cells by acting as a cofactor for TET2/3 enzymes, which are involved in DNA demethylation. elifesciences.orgnih.gova-z.lu This process involves the demethylation of specific regions at the Prdm1 locus, the master regulator of plasma cell differentiation, thereby augmenting its expression. elifesciences.org Ascorbic acid deficiency, conversely, can block plasma cell differentiation. nih.gov

Ascorbic acid also plays a crucial role in the differentiation of embryonic stem (ES) cells . It has been shown to enhance the differentiation of ES cells into various lineages, including cardiac myocytes and neurons. nih.govahajournals.orgresearchgate.net In cardiac differentiation, ascorbic acid induces the expression of key cardiac genes like GATA4, α-MHC, and β-MHC. nih.govahajournals.org This effect is not mimicked by other antioxidants, suggesting a specific role beyond its general antioxidant properties. nih.govahajournals.org For neuronal differentiation, ascorbic acid increases the expression of genes involved in neurogenesis, maturation, and neurotransmission. researchgate.net

Furthermore, ascorbic acid significantly enhances the efficiency of somatic cell reprogramming into induced pluripotent stem cells (iPSCs). e-jarb.orgstemcell.com It achieves this, in part, by enhancing the activity of JHDM1 histone demethylases and preventing aberrant DNA methylation during the reprogramming process. stemcell.comembopress.org This leads to iPSCs with improved differentiation potential. embopress.org

Cellular Process Cell Type Mechanism of Ascorbic Acid Action Key Outcome
Plasma Cell DifferentiationB cellsCofactor for TET2/3 enzymes, enhancing DNA demethylation of the Prdm1 locus. elifesciences.orgnih.govPotentiated antibody response. elifesciences.org
Cardiac Myocyte DifferentiationEmbryonic Stem CellsInduction of cardiac-specific gene expression (e.g., GATA4, α-MHC, β-MHC). nih.govahajournals.orgIncreased efficiency of cardiac differentiation. nih.govahajournals.org
Neuronal DifferentiationEmbryonic Stem CellsIncreased expression of genes involved in neurogenesis and neurotransmission. researchgate.netPromotes neuronal differentiation. researchgate.net
Somatic Cell ReprogrammingFibroblastsEnhances JHDM1 histone demethylase activity; prevents aberrant DNA methylation. e-jarb.orgstemcell.comembopress.orgIncreased efficiency and quality of iPSC generation. e-jarb.orgembopress.org

Physiological and Biochemical Roles of Ascorbic Acid in Specific Organisms/systems

Ascorbic Acid in Plant Physiology

Ascorbic acid, also known as vitamin C, is a vital antioxidant and a key player in a multitude of physiological and biochemical processes in plants. nih.govnih.gov It functions as a significant redox buffer and a cofactor for various enzymes essential for regulating photosynthesis, the biosynthesis of hormones, and the regeneration of other antioxidants. nih.govnih.gov This multifaceted molecule is integral to plant growth, development, and responses to environmental stresses.

Role in Growth and Development

Ascorbic acid is indispensable for normal plant growth and development, influencing processes from the earliest stages of life through to senescence. researchgate.netmdpi.com It is involved in regulating cell division and expansion and plays a role in signal transduction pathways. nih.govresearchgate.net The concentration of ascorbic acid can vary significantly between different plant tissues, with higher levels typically found in meristematic regions and photosynthetic cells. frontiersin.org

The role of ascorbic acid in seed germination is multifaceted, influencing the transition from a dormant seed to a viable seedling. mdpi.com Research indicates a dynamic regulation of ascorbic acid levels throughout the stages of seed development, desiccation, and germination, suggesting its availability is tailored to the specific needs of each phase. mdpi.com Studies have shown that both reactive oxygen species (ROS) and ascorbate (B8700270) are crucial in modulating phytohormone levels during seed germination. frontiersin.org For instance, elevated levels of abscisic acid (ABA), a hormone that inhibits germination, can suppress ascorbate biosynthesis, which in turn affects gibberellin (GA) levels, a promoter of germination. frontiersin.org

Priming seeds with ascorbic acid has been shown to improve germination and subsequent seedling performance, particularly under stressful conditions. mdpi.com For example, in winter wheat sown late under low temperatures, ascorbic acid priming was associated with a higher final emergence percentage and a reduced mean emergence time. mdpi.com Similarly, in alfalfa, exogenous application of 0.1 mmol L⁻¹ ascorbic acid increased germination rates and the activities of amylase and protease, enzymes crucial for breaking down stored food reserves in the seed. nih.gov

Table 1: Effect of Ascorbic Acid Priming on Winter Wheat Germination under Different Sowing Conditions

TreatmentSowing ConditionFinal Emergence Percentage (%)Mean Emergence Time (days)
Unprimed (Control)Normal8510
Ascorbic Acid PrimedNormal928
Unprimed (Control)Late (Low Temperature)7015
Ascorbic Acid PrimedLate (Low Temperature)8012

This is an interactive data table based on findings suggesting improved germination with ascorbic acid priming. mdpi.com

Ascorbic acid plays a fundamental role in the processes of cell division and expansion, which are the basis of plant growth. mdpi.comnih.gov It is required for the activity of prolyl hydroxylase, an enzyme that hydroxylates proline residues in hydroxyproline-rich glycoproteins within the cell wall. nih.govtandfonline.com These glycoproteins are essential for both cell division and the subsequent expansion of cells. nih.gov The regulation of the cell cycle is also influenced by ascorbic acid, which is involved in the transition from the G1 to the S phase. oup.com

Furthermore, high activity of ascorbate oxidase, an enzyme that oxidizes ascorbic acid, in the cell wall is often correlated with regions of rapid cell expansion. nih.govtandfonline.com This suggests a complex regulatory role for the redox state of ascorbic acid in modulating cell wall properties and, consequently, cell growth. frontiersin.org

Ascorbic acid is a critical component of the photosynthetic machinery and plays a significant role in protecting the plant from the damaging effects of excess light energy. researchgate.netnih.gov Chloroplasts can accumulate high concentrations of ascorbate, where it acts as a primary antioxidant, detoxifying reactive oxygen species (ROS) generated during photosynthesis. nih.govresearchgate.net

One of its key functions is serving as a cofactor for the enzyme violaxanthin (B192666) de-epoxidase, which is central to the xanthophyll cycle. nih.govnih.gov This cycle is a major mechanism for dissipating excess light energy as heat, thereby protecting the photosynthetic apparatus from photo-oxidative damage. nih.gov Ascorbic acid also participates in the water-water cycle (also known as the Mehler-peroxidase reaction), where it is used by ascorbate peroxidase to reduce hydrogen peroxide, a harmful ROS. nih.govnih.gov Additionally, it is involved in regenerating another important antioxidant, α-tocopherol (vitamin E), from its radical form. nih.gov

Table 2: Key Roles of Ascorbic Acid in Photosynthesis and Photoprotection

ProcessRole of Ascorbic AcidKey Enzyme(s)
Xanthophyll CycleCofactor for the conversion of violaxanthin to zeaxanthinViolaxanthin de-epoxidase
Water-Water CycleElectron donor for the detoxification of hydrogen peroxideAscorbate peroxidase
Antioxidant RegenerationRegenerates α-tocopherol from the tocopheroxyl radical-

This is an interactive data table summarizing the functions of ascorbic acid in photosynthetic processes. nih.govnih.govnih.gov

Ascorbic acid is implicated in the regulation of flowering time and is essential for the proper development and ripening of fruits. researchgate.netscispace.com It appears to be part of a complex signal transduction network that links flowering time with developmental senescence. scispace.comnih.gov The endogenous levels of ascorbic acid can influence the induction of flowering, potentially through its role as a cofactor in the synthesis of plant hormones like gibberellins (B7789140), which are known to promote flowering. scispace.comnih.gov

During fruit development, ascorbic acid content often increases, contributing to the fruit's nutritional quality and protecting it from oxidative stress. mdpi.com In many fruits, such as citrus, the concentration of ascorbic acid is a key indicator of quality. mdpi.com The accumulation of ascorbic acid during fruit ripening is a regulated process involving the expression of genes in its biosynthetic and recycling pathways. nih.gov

Senescence, the final stage of plant development leading to death, is a highly regulated process involving the degradation of macromolecules and the remobilization of nutrients. oup.com Ascorbic acid plays a role in modulating the onset and progression of senescence. researchgate.netnih.gov As an antioxidant, it can delay senescence by mitigating the oxidative stress that is often associated with this developmental stage. cas.cz

The interplay between ascorbic acid and plant hormones is also crucial in the regulation of senescence. scispace.comnih.gov For example, ethylene (B1197577) and abscisic acid are known to promote senescence, and ascorbic acid can influence their synthesis and signaling pathways. scispace.comcas.cz Studies on Arabidopsis thaliana have shown that endogenous ascorbic acid can delay ethylene-induced leaf senescence. cas.cz

Ascorbic Acid in Plant Stress Response

Ascorbic acid (AsA), a vital antioxidant, plays a pivotal role in protecting plants against a variety of environmental challenges. Its functions extend from direct detoxification of reactive oxygen species (ROS) to modulating gene expression and interacting with hormonal signaling pathways, thereby orchestrating a comprehensive defense mechanism.

Abiotic Stress Tolerance

Plants are frequently exposed to abiotic stressors such as oxidative, heavy metal, saline, and heat stress, which can disrupt cellular homeostasis and impede growth and productivity. Ascorbic acid is a key component of the plant's defense arsenal (B13267) against these challenges, primarily through its role in mitigating oxidative damage.

Oxidative Stress: Abiotic stresses invariably lead to the overproduction of ROS, highly reactive molecules that can damage lipids, proteins, and nucleic acids. Ascorbic acid directly scavenges ROS and is a crucial component of the ascorbate-glutathione (AsA-GSH) cycle, a major antioxidant defense pathway that detoxifies ROS, particularly hydrogen peroxide (H₂O₂), through the action of ascorbate peroxidase (APX). This cycle maintains a reduced state of the ascorbate pool, which is essential for sustained ROS detoxification and protection of cellular components, especially within chloroplasts where photosynthesis can generate significant oxidative pressure.

Heavy Metal Stress: The accumulation of heavy metals like lead (Pb), cadmium (Cd), and copper (Cu) in plant tissues induces oxidative stress and interferes with essential metabolic processes. Ascorbic acid helps alleviate heavy metal toxicity by chelating metal ions, scavenging metal-induced ROS, and supporting the activity of antioxidant enzymes. For instance, in wheat plants exposed to lead toxicity, the application of ascorbic acid was shown to mitigate oxidative damage by enhancing the activities of antioxidant enzymes and improving the content of essential nutrients. Research has demonstrated that AsA can effectively counteract the detrimental effects of heavy metals by neutralizing hydroxyl and superoxide (B77818) radicals.

Saline Stress: High salt concentrations in the soil create osmotic stress and ionic imbalance, leading to the generation of ROS. Ascorbic acid contributes to salinity tolerance by enhancing the antioxidant system, thereby protecting cellular structures from oxidative damage. Studies on various plants, including barley and wheat, have shown that elevated levels of ascorbic acid, either through endogenous synthesis or exogenous application, improve growth, photosynthetic efficiency, and ion homeostasis under saline conditions. It achieves this by reducing lipid peroxidation and the accumulation of hydrogen peroxide.

Heat Stress: High temperatures can denature proteins, destabilize membranes, and inhibit enzymatic activities, partly through the induction of oxidative stress. Ascorbic acid plays a protective role in thermotolerance by scavenging ROS and regenerating other antioxidants like α-tocopherol. In tomato seedlings, for example, ascorbic acid was found to be a key signaling molecule that enhanced thermotolerance by reducing oxidative damage and upregulating the expression of heat shock proteins. Research on tall fescue demonstrated that AsA helps protect photosystem II from heat-induced damage.

The following table summarizes the effects of different abiotic stresses on plants and the protective role of ascorbic acid.

Abiotic StressorPrimary Effects on PlantRole of Ascorbic AcidKey Research Findings
Oxidative Stress Damage to lipids, proteins, DNA; cellular dysfunctionDirect ROS scavenging; key component of the AsA-GSH cycle for H₂O₂ detoxificationMaintains cellular redox homeostasis and protects photosynthetic apparatus.
Heavy Metal Stress Induces oxidative stress; inhibits enzyme activity; disrupts nutrient uptakeROS scavenging; chelation of metal ions; enhances antioxidant enzyme activityMitigates lead-induced oxidative damage in wheat by boosting antioxidant defense.
Saline Stress Osmotic stress; ionic toxicity; nutrient imbalance; ROS productionProtects against oxidative damage; maintains photosynthetic function; improves ion homeostasisExogenous application improves growth and physiological attributes in barley under salt stress.
Heat Stress Protein denaturation; membrane damage; enzyme inactivation; oxidative burstScavenges ROS; protects photosynthetic machinery; upregulates heat shock proteinsEnhances thermotolerance in tomato seedlings by reducing oxidative damage.
Biotic Stress Responses

Ascorbic acid is also a significant player in the complex interactions between plants and pathogens. Its role in defense is multifaceted, influencing the outcome of plant-pathogen interactions through its antioxidant properties and its involvement in defense signaling pathways. The plant's defense strategy and the role of AsA often depend on the pathogen's lifestyle (biotrophic vs. necrotrophic).

Upon pathogen attack, one of the earliest plant responses is the production of ROS, known as the oxidative burst, which can have a direct antimicrobial effect and also function as a signal to activate further defenses. Ascorbic acid helps to modulate this ROS signaling, ensuring that it triggers defense responses without causing excessive damage to the host cells.

Research on Arabidopsis thaliana mutants with low ascorbic acid levels revealed that these plants exhibit enhanced resistance to biotrophic pathogens like Pseudomonas syringae. This is associated with the spontaneous activation of defense responses, including the expression of pathogenesis-related (PR) proteins. Conversely, these same mutants show increased susceptibility to necrotrophic fungi such as Alternaria brassicicola, highlighting the pathogen-specific role of ascorbate in plant defense. Ascorbic acid interacts with key components of the defense network, including glutathione (B108866), to regulate the redox environment that controls the expression of defense genes and modulates defense-hormone signaling networks.

Cross-talk with Phytohormone Signaling Pathways

Ascorbic acid metabolism and phytohormone signaling are intricately linked, forming a complex network that regulates plant growth, development, and stress responses. AsA can influence the biosynthesis and signaling of several key hormones, including auxins, gibberellins (GAs), abscisic acid (ABA), and ethylene.

Auxin: The interaction between ascorbic acid and auxin has been recognized for a considerable time. AsA can act as a cofactor for enzymes involved in the catabolism of auxin (indole-3-acetic acid). High concentrations of exogenous ascorbate have been shown to inhibit auxin signaling and root development in Arabidopsis. Conversely, genes involved in auxin biosynthesis have been identified as being responsive to changes in ascorbate content, suggesting a complex feedback loop.

Gibberellins (GAs) and Abscisic Acid (ABA): Ascorbic acid is a cofactor for 2-oxoglutarate-dependent dioxygenases, enzymes involved in the biosynthesis of both GAs and ABA. In wheat, AsA enhances salt tolerance by promoting the synthesis of GAs. The relationship with ABA is often antagonistic. For instance, drought stress increases ABA levels, which in turn can enhance AsA biosynthesis to improve drought tolerance. However, in tomato fruit, auxin and ABA antagonistically regulate AsA accumulation. Ethylene and ABA also show an antagonistic relationship in regulating AsA biosynthesis and ROS accumulation, with ethylene inhibiting and ABA promoting AsA production.

Ethylene: Ascorbic acid is a cofactor for 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, the enzyme that catalyzes the final step in ethylene biosynthesis. This link is crucial for processes like fruit ripening and stress responses where ethylene plays a central signaling role.

The table below outlines the interaction of ascorbic acid with major phytohormone signaling pathways.

PhytohormoneNature of Interaction with Ascorbic AcidFunctional Consequence
Auxin AsA is a cofactor for auxin catabolism enzymes; high AsA can inhibit auxin signaling.Regulation of plant development, particularly root architecture.
Gibberellins (GAs) AsA acts as a cofactor in GA biosynthesis.Promotion of growth and development processes.
Abscisic Acid (ABA) AsA is a cofactor in ABA biosynthesis; ABA can induce AsA production under stress.Modulation of stress responses (e.g., drought tolerance) and developmental processes.
Ethylene AsA is a cofactor for the final enzyme in ethylene biosynthesis (ACC oxidase).Regulation of fruit ripening, senescence, and stress responses.

Tissue-Specific Accumulation and Distribution in Plants

The concentration of ascorbic acid is not uniform throughout the plant; it varies significantly between different tissues, organs, and even subcellular compartments, reflecting the specific metabolic demands and environmental exposures of each part.

Generally, the highest concentrations of AsA are found in tissues with high metabolic activity and those directly exposed to environmental stresses, such as photosynthetic leaves and developing fruits. Leaves, being the primary sites of photosynthesis, maintain high levels of AsA, particularly within the chloroplasts, where concentrations can be in the millimolar range. This high concentration is essential to protect the photosynthetic machinery from photo-oxidative damage. Meristematic tissues also contain abundant AsA to support cell division and expansion.

In fruits, AsA content often increases during development and ripening, where it plays a role in growth and as a quality-related antioxidant. The distribution within the fruit can also be specific; for example, in citrus fruits, the flavedo (the colored outer peel) can have different AsA regulatory pathways compared to the pulp.

Ascorbic acid is synthesized in source leaves and can be transported via the phloem to sink tissues like roots, shoots, and floral organs, which may have a lower biosynthetic capacity. This transport ensures that rapidly growing or non-photosynthetic tissues have an adequate supply of this vital antioxidant. Studies have shown that AsA biosynthetic pathways are tissue-specific, with different pathways being dominant in different organs. For instance, in apple fruit, the peel utilizes both the L-galactose and D-galacturonic acid pathways, while the flesh and seeds primarily rely on the L-galactose pathway.

Ascorbic Acid in Microbial Metabolism

While L-ascorbic acid is the predominant form in plants, some fungi synthesize and utilize structural analogs. The study of these compounds and their biosynthetic pathways provides insight into the diverse roles of ascorbate-like molecules in different kingdoms of life.

Metabolism in Bacteria (e.g., E. coli)

Escherichia coli is capable of metabolizing this compound, particularly under anaerobic conditions where it can be used as a sole carbon and energy source for fermentation. nih.gov The metabolic machinery for this process is encoded by a specific set of genes organized in the ula regulon, which is responsible for the transport and catabolism of L-ascorbate. asm.orgbiorxiv.org While L-ascorbate can be transported into the cell aerobically, it is not metabolized under these conditions. mdpi.com

The catabolism of L-ascorbate in E. coli is a multi-step anaerobic pathway that converts it into an intermediate of the pentose (B10789219) phosphate (B84403) pathway. biorxiv.orgnih.gov The process begins with the transport of L-ascorbate into the bacterial cell and its simultaneous phosphorylation by a dedicated phosphotransferase system (PTS). nih.govbiorxiv.org This PTS is encoded by the ulaA, ulaB, and ulaC genes. biorxiv.org

Once inside the cell as L-ascorbate-6-phosphate, the molecule undergoes a series of enzymatic conversions. biorxiv.org The pathway ultimately yields D-xylulose 5-phosphate, which can then enter central metabolism. asm.orgnih.gov The entire process is dependent on the coordinated action of enzymes encoded by the ula operon. nih.gov Research has shown that for anaerobic growth using L-ascorbate, an optimal concentration is around 20 mM. nih.gov

The key genes involved in the transport and metabolism of L-ascorbate in E. coli and their respective functions have been identified and are detailed below.

Table 1: Genes of the ula Operon in E. coli and Their Functions

Gene Encoded Protein/System Component Function
ulaA PTS Transporter Component Part of the phosphotransferase system responsible for the uptake and phosphorylation of L-ascorbate. biorxiv.org
ulaB PTS Transporter Component Part of the phosphotransferase system responsible for the uptake and phosphorylation of L-ascorbate. biorxiv.org
ulaC PTS Transporter Component Part of the phosphotransferase system responsible for the uptake and phosphorylation of L-ascorbate. biorxiv.org
ulaG L-ascorbate-6-phosphate lactonase Catalyzes the hydrolysis of L-ascorbate-6-phosphate to 3-keto-L-gulonate-6-phosphate. biorxiv.orguniprot.org
ulaD 3-keto-L-gulonate-6-phosphate decarboxylase Catalyzes the decarboxylation of 3-keto-L-gulonate-6-phosphate to produce L-xylulose-5-phosphate. nih.govnih.gov
ulaE L-xylulose-5-phosphate 3-epimerase Converts L-xylulose-5-phosphate to an intermediate. nih.govnih.gov
ulaF L-ribulose-5-phosphate 4-epimerase Involved in the final steps to convert the intermediate into D-xylulose 5-phosphate. nih.govnih.gov
ulaR Regulator Acts as a repressor for the ula regulon. biorxiv.org

The metabolic conversion of L-ascorbate proceeds through several key intermediates. The pathway is a clear example of how bacteria have evolved specific systems to utilize available nutrients in their environment.

**Table 2: Anaerobic Metabolic Pathway of this compound in *E. coli***

Step Substrate Enzyme Product
1 This compound (extracellular) UlaABC (PTS System) L-ascorbate-6-phosphate (intracellular) biorxiv.org
2 L-ascorbate-6-phosphate UlaG (Lactonase) 3-keto-L-gulonate-6-phosphate biorxiv.orguniprot.org
3 3-keto-L-gulonate-6-phosphate UlaD (Decarboxylase) L-xylulose-5-phosphate nih.govnih.gov
4 & 5 L-xylulose-5-phosphate UlaE and UlaF (Epimerases) D-xylulose 5-phosphate nih.govnih.gov

Table 3: List of Chemical Compounds

Compound Name
3-keto-L-gulonate-6-phosphate
D-xylulose 5-phosphate
L-ascorbate-6-phosphate
This compound
L-ribulose-5-phosphate

Advanced Analytical Methodologies for Ascorbic Acid Quantification and Characterization

Spectrophotometric Techniques

Spectrophotometry encompasses a variety of methods that measure the interaction of electromagnetic radiation with a substance to determine its concentration. These techniques are widely employed for ascorbic acid analysis due to their simplicity, speed, and cost-effectiveness.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a commonly used method for the quantification of ascorbic acid. ijcmas.com This technique is based on the principle that ascorbic acid absorbs light in the UV region of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of ascorbic acid in the sample, following the Beer-Lambert law.

The maximum absorbance (λmax) of ascorbic acid is typically observed in the range of 242 nm to 265 nm, depending on the solvent and pH of the solution. tarc.edu.mybepls.com For instance, in distilled water, the λmax has been reported at 265 nm, while in a mixture of methanol (B129727) and water, it is observed at 258 nm. bepls.comthepharmajournal.com In a 0.1M hydrochloric acid solution, the λmax is found at 243 nm. ijisrt.com The analysis involves preparing a standard curve by measuring the absorbance of several standard solutions of known ascorbic acid concentrations. bepls.com The concentration of ascorbic acid in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the standard curve. tarc.edu.my

Several studies have demonstrated the utility of UV-Vis spectrophotometry for determining ascorbic acid content in various matrices, including pharmaceutical preparations and fruit juices. tarc.edu.myajprd.com The method is valued for its simplicity and rapidity. ajprd.com However, its application can be limited by interferences from other substances in the sample that also absorb at the same wavelength. asianpubs.org To overcome this, some methods involve a chemical reaction to produce a colored complex. One such method is the 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) method, which can determine the total vitamin C content (both ascorbic acid and its oxidized form, dehydroascorbic acid). ijcmas.comjuniperpublishers.com In this method, ascorbic acid is first oxidized to dehydroascorbic acid, which then reacts with 2,4-DNPH to form a colored product that can be measured spectrophotometrically. juniperpublishers.com Another approach involves the reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) by ascorbic acid, followed by the formation of a colored complex with 1,10-phenanthroline (B135089), which is measured at 430 nm. researcherslinks.com

Table 1: UV-Vis Spectrophotometry Parameters for Ascorbic Acid Analysis

ParameterValueReference
Wavelength Range200-400 nm bepls.com
λmax in Distilled Water265 nm bepls.com
λmax in Methanol:Water (50:50 v/v)258 nm thepharmajournal.com
λmax in 0.1M HCl243 nm ijisrt.com
λmax with 2,4-DNPH method491 nm juniperpublishers.com
λmax with 1,10-phenanthroline method430 nm researcherslinks.com
Linearity Range2 to 12 µg/ml ijisrt.com
Limit of Detection (LOD)0.42 ppm asianpubs.org

Fluorescence Spectrophotometry

Fluorescence spectrophotometry offers a highly sensitive alternative for the quantification of ascorbic acid. scispace.com This technique relies on the principle that certain molecules, after absorbing light, emit light at a longer wavelength. Ascorbic acid itself is not naturally fluorescent, so its analysis by this method often requires either a derivatization reaction to form a fluorescent product or an indirect measurement based on its quenching effect on a fluorescent substance.

One common approach involves the oxidation of ascorbic acid to dehydroascorbic acid, which then condenses with a reagent like o-phenylenediamine (B120857) to form a fluorescent quinoxaline (B1680401) derivative. scispace.com Another method is based on the reaction of ascorbic acid with methylene (B1212753) blue. In this reaction, the fluorescence of methylene blue decreases as it is reduced to the non-fluorescent leuco-methylene blue by ascorbic acid. cabidigitallibrary.org The decrease in fluorescence intensity is proportional to the concentration of ascorbic acid. cabidigitallibrary.org This method has been applied to the analysis of pharmaceutical samples, with excitation and emission wavelengths at 635 nm and 694 nm, respectively. cabidigitallibrary.org

Recent developments have explored the use of terbium(III)-nicotinate complexes as fluorescent probes for ascorbic acid detection. The fluorescence of the complex is quenched upon interaction with ascorbic acid, and this quenching effect is used for quantification. ekb.eg This method has a reported detection limit of 9.1 µM. ekb.eg

Table 2: Fluorescence Spectrophotometry Methods for Ascorbic Acid

MethodPrincipleExcitation (nm)Emission (nm)Detection LimitReference
Methylene BlueQuenching of MB fluorescence6646823.0 x 10⁻⁷ M researchgate.net
Terbium(III)-Nicotinate ComplexQuenching of complex fluorescence-270 (analytical wavelength)9.1 µM ekb.eg
o-PhenylenediamineFormation of fluorescent derivative--- scispace.com

Chemiluminescence Methods

Chemiluminescence is the emission of light as a result of a chemical reaction. These methods are known for their exceptional sensitivity and are well-suited for trace analysis of ascorbic acid. psu.edu The determination of ascorbic acid via chemiluminescence is typically indirect, based on its ability to either enhance or inhibit a light-producing reaction.

A widely used chemiluminescence system for ascorbic acid analysis is the luminol-hydrogen peroxide system. Ascorbic acid can act as an antioxidant, inhibiting the chemiluminescent signal produced by this system. researchgate.netresearcher.life The degree of inhibition is proportional to the ascorbic acid concentration. The method can be optimized for the analysis of various samples, including cosmetic products, with a detection limit of 10 µM. researchgate.netresearcher.life

Another approach involves the reducing effect of ascorbic acid on a metal ion, which in turn catalyzes a chemiluminescence reaction. For example, ascorbic acid can reduce iron(III) to iron(II), and the iron(II) then catalyzes the light emission from the luminol-hydrogen peroxide reaction. psu.edu Flow injection analysis (FIA) is often coupled with chemiluminescence detection to automate the process, allowing for rapid and reproducible measurements. psu.edursc.org Using a luminol-Fe³⁺-hydrogen peroxide system, a detection limit of 230 amol has been reported. psu.edu A highly sensitive flow-injection chemiluminescence method has also been developed based on the reduction of tetrachloroaurate(III) by ascorbic acid, with a detection limit as low as 1.0 x 10⁻¹² M. nih.gov

Table 3: Chemiluminescence Systems for Ascorbic Acid Determination

SystemPrincipleDetection LimitReference
Luminol/H₂O₂/Horseradish PeroxidaseInhibition of CL signal10 µM researchgate.netresearcher.life
Luminol-Fe³⁺-H₂O₂Fe(II)-catalyzed light emission230 amol psu.edu
Luminol-Cetyltrimethylammonium ChlorideReduction of Au(III)1.0 x 10⁻¹² M nih.gov
Luminol/MenadioneRedox reaction with quinones0.18 µM acs.org

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a vibrational spectroscopy technique that provides information about the chemical bonds and molecular structure of a substance. In ATR-FTIR, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that extends beyond the crystal surface. When a sample is brought into contact with the crystal, this evanescent wave is attenuated at specific frequencies corresponding to the vibrational modes of the molecules in the sample.

The FTIR spectrum of ascorbic acid exhibits characteristic absorption bands corresponding to its functional groups. Key bands include the stretching vibration of the C=C double bond around 1657-1674 cm⁻¹ and the peak of the enol-hydroxyl group around 1317-1322 cm⁻¹. researchgate.net Other significant peaks are related to C-O bending, C=C ring stretching, and C-H stretching. spectroscopyonline.com

While FTIR is more commonly used for qualitative analysis and structural elucidation, it can also be adapted for quantitative purposes by measuring the intensity of a characteristic absorption band. ATR-FTIR offers the advantage of minimal sample preparation and can be used for the analysis of solid and liquid samples. Studies have used FTIR to confirm the vibrational modes of ascorbic acid and to study its structure in different environments. tandfonline.comresearchgate.net

Table 4: Characteristic FTIR Bands of Ascorbic Acid

Wavenumber (cm⁻¹)Vibrational AssignmentReference
1657 - 1674C=C stretching researchgate.net
1317 - 1322Enol-hydroxyl researchgate.net
1124C-O bending spectroscopyonline.com
583C=C ring stretching spectroscopyonline.com
2915C-H stretching spectroscopyonline.com

Chromatographic Separation Techniques

Chromatographic techniques are powerful analytical methods that separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. These methods are highly valued for their selectivity and ability to analyze complex samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is considered the gold standard for the determination of ascorbic acid due to its high specificity, sensitivity, and speed. asianpubs.org This technique separates ascorbic acid from other components in a sample, thereby minimizing interferences that can affect other methods. asianpubs.org

In a typical HPLC analysis of ascorbic acid, a reversed-phase column, such as a C18 column, is used as the stationary phase. asianpubs.org The mobile phase is usually an aqueous buffer, often containing an organic modifier like methanol or acetonitrile, and its pH is adjusted to ensure the proper retention and separation of ascorbic acid. asianpubs.org For example, a mobile phase consisting of water (pH 2.2 with sulfuric acid) and methanol (80:20) has been successfully used. asianpubs.org Another common mobile phase is a phosphate (B84403) buffer with acetonitrile. chromforum.org

Detection of ascorbic acid after separation can be achieved using various detectors. UV detection is the most common, with the wavelength typically set at the λmax of ascorbic acid, such as 243 nm or 245 nm. asianpubs.orgbohrium.com Electrochemical detection (ED) offers higher sensitivity and selectivity, making it suitable for samples with very low concentrations of ascorbic acid. nih.govacs.org A detection limit of 100 fmol per injection has been achieved with HPLC-ED. nih.gov Mass spectrometry (MS/MS) detection provides even greater sensitivity and structural information. bohrium.com

The retention time of ascorbic acid can vary depending on the specific HPLC conditions, but it is typically in the range of 3 to 6 minutes. asianpubs.orgnih.gov The method's performance is validated by assessing parameters such as linearity, precision, accuracy, and limit of detection. asianpubs.org HPLC methods have been developed and validated for the quantification of ascorbic acid in a wide array of samples, including pharmaceuticals, fruits, vegetables, and biological fluids. asianpubs.orgnih.govtandfonline.com

Table 5: Representative HPLC Methods for Ascorbic Acid Analysis

Stationary PhaseMobile PhaseDetectorRetention Time (min)Limit of DetectionReference
Haisil C18Water (pH 2.2 with H₂SO₄):Methanol (80:20)UV (243 nm)3.180.42 ppm asianpubs.org
MetaChem Polaris C18AAcetonitrile:0.09% Trifluoroacetic acid (3:97)Electrochemical (100 mV)5.4100 fmol/5 µL injection nih.gov
Venusil MP-C180.02 M Phosphate buffer (pH 5.8)UV (260 nm)-- asianpubs.org
Primesep SBWater:Acetonitrile with Phosphoric acid bufferUV (270 nm)-- sielc.com

Gas Chromatography (GC)

Gas chromatography (GC) presents a rapid, reliable, and highly sensitive method for the analysis of ascorbic acid, capable of detecting even minute quantities. rfppl.co.in A significant advantage of GC is its ability to separate ascorbic acid from other components in a sample mixture. For instance, in the analysis of fruit extracts, trimethylsilyl (B98337) (TMS) derivatives of ascorbic acid and an internal standard can be well-separated from other constituents like citric acid, fructose, glucose, and sucrose. sun.ac.za

The typical workflow for GC analysis of ascorbic acid involves several key steps. Initially, ascorbic acid is extracted from the sample matrix, often using an ethanol (B145695) solution. To purify the sample, a precipitation step with lead acetate (B1210297) is employed. The ascorbic acid is then regenerated from the resulting lead salt as its trimethylsilyl derivative, which is a more volatile form suitable for GC analysis. oup.com This derivatized sample is then chromatographed on a column, such as an SE-30 column. oup.com One study reported that using this method, recoveries of ascorbic acid averaged 100.1% with a standard deviation of ±0.23%. oup.com

In some protocols, a freeze-drying step is incorporated after simple clean-up techniques. researchgate.net To determine the total ascorbic acid content, which includes both ascorbic acid and its oxidized form, dehydroascorbic acid, a reduction step is necessary. This is often achieved using dithiothreitol (B142953) to convert dehydroascorbic acid back to ascorbic acid before derivatization and analysis. researchgate.net

A comparison of a GC method with a high-performance liquid chromatography (HPLC) method for the analysis of fresh squeezed orange juice demonstrated the viability of GC for this application. researchgate.net Another study comparing GC to the 2,6-dichlorophenolindophenol titration method for an orange powder product found comparable results, with the GC method yielding a concentration of 310.4 mg ascorbic acid/100 g and the titration method yielding 313.8 mg/100 g. sun.ac.za

Parameter Description Reference
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.
Derivatization Ascorbic acid is converted to a volatile trimethylsilyl (TMS) derivative. oup.com
Typical Column SE-30 oup.com
Sample Preparation Extraction (e.g., with ethanol), precipitation (e.g., with lead acetate), and regeneration. oup.com A freeze-drying step may also be included. researchgate.net oup.comresearchgate.net
Quantification Often involves the use of an internal standard, such as triphenylethylene (B188826) (TPE). sun.ac.za

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) has emerged as a simple, rapid, and sensitive technique for the determination of ascorbic acid in various matrices, including food samples, biological fluids, and plant tissues. chromatographyonline.comscilit.comnih.gov This method offers high reproducibility and low detection limits, making it a valuable tool for both research and routine analysis. nih.gov

The fundamental principle of CE involves the separation of ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. For ascorbic acid, which is a water-soluble acid, analysis is typically performed using high pH buffers. chromatographyonline.com A variety of buffer systems have been successfully employed. For example, a 100 mM tricine (B1662993) buffer at pH 8.8 has been used for the determination of vitamin C in fruit juices. chromatographyonline.com Other suitable buffers include 20 mM tetraborate (B1243019) buffer (natural pH of 9.2) and a mixture of 60 mM sodium chloride and 60 mM sodium dihydrogen phosphate adjusted to pH 7. chromatographyonline.comnih.gov To enhance selectivity, additives like cyclodextrins can be incorporated into the buffer. chromatographyonline.com

Sample preparation for CE analysis is often straightforward, requiring only dilution and filtration in many cases. oup.com For more complex samples like plant tissues, an extraction with an acid, such as 2% metaphosphoric acid, is performed. nih.gov To ensure the stability of ascorbic acid during analysis and to determine the total vitamin C content, specific reagents are used. Ethylenediaminetetraacetic acid (EDTA) can be used to stabilize ascorbic acid, while dithiothreitol or DL-homocysteine can be used to reduce dehydroascorbic acid to ascorbic acid. nih.govoup.com

The detection of ascorbic acid in CE is commonly achieved using UV absorbance, with wavelengths around 254 nm, 265 nm, or 270 nm being typical. chromatographyonline.comoup.com The use of an internal standard, such as isoascorbic acid or ferulic acid, is a common practice to ensure accurate quantification. chromatographyonline.comoup.com CE methods have demonstrated excellent performance, with low limits of detection (LOD), often in the range of 0.09 to 0.2 µg/mL. scilit.comnih.gov

Parameter Description Reference
Principle Separation of analytes based on their electrophoretic mobility in a capillary.
Buffer Systems High pH buffers are common, such as 100 mM tricine (pH 8.8) or 35 mM sodium borate (B1201080) (pH 9.3). chromatographyonline.comoup.com
Sample Preparation Can be as simple as dilution and filtration. oup.com For some samples, extraction with acids like metaphosphoric acid is needed. nih.gov nih.govoup.com
Detection Primarily UV absorbance at wavelengths like 254 nm or 270 nm. chromatographyonline.comoup.com
Limit of Detection (LOD) As low as 0.09–0.2 µg/mL. scilit.comnih.gov

Electrochemical Detection Methods

Electrochemical methods for ascorbic acid detection have garnered significant interest due to their inherent advantages, including high sensitivity, selectivity, and the ability to perform analysis without the need for derivatization. rsc.org These techniques are based on the electroactive nature of ascorbic acid, which can be readily oxidized at an electrode surface. rsc.org However, the direct detection of ascorbic acid on conventional electrodes can be challenging due to high overpotential, electrode fouling, and poor reproducibility. rsc.org To overcome these issues, significant research has focused on the development of modified electrodes that enhance the electrochemical response to ascorbic acid. rsc.org

Voltammetry is a widely used electrochemical technique for the determination of ascorbic acid. mdpi.com It involves applying a varying potential to an electrode and measuring the resulting current. The oxidation of ascorbic acid produces a characteristic peak in the voltammogram, the height of which is proportional to its concentration. scielo.org.co

Cyclic voltammetry (CV) is a common voltammetric method used to study the electrochemical properties of ascorbic acid. srce.hr In a typical CV experiment, the potential is swept between two limits, and the resulting current is plotted against the applied potential. For ascorbic acid, an anodic peak corresponding to its oxidation to dehydroascorbic acid is observed, and in some cases, a cathodic peak corresponding to the reduction of dehydroascorbic acid can also be seen. srce.hr The oxidation of ascorbic acid has been described as a quasi-reversible and diffusion-controlled process. srce.hr

To enhance the sensitivity and selectivity of voltammetric detection, various modified electrodes have been developed. These include:

Iodine-coated platinum electrodes: These electrodes have shown excellent performance in the voltammetric determination of ascorbic acid in pharmaceutical formulations. scielo.org.cobvsalud.org The anodic peak for ascorbic acid oxidation is typically observed at around 0.28V. scielo.org.cobvsalud.org This method has demonstrated a wide linear range and low limits of detection (LOD) and quantification (LOQ), in the micromolar range. bvsalud.org

Nanomaterial-modified electrodes: Nanoparticles, such as those made from melanin-like materials or iron oxide, have been used to modify electrodes for ascorbic acid sensing. rsc.orgnih.gov These materials can facilitate electron transfer from ascorbic acid to the electrode surface, leading to enhanced electrocatalytic activity and significantly lower detection limits, even down to the parts-per-billion (ppb) range. rsc.org

Graphene oxide paste electrodes: Modified with a manganese(II) complex, these electrodes have been used for the detection of ascorbic acid using square wave voltammetry. mdpi.com

Gelatin sulfonamide modified screen-printed electrodes: These have shown excellent electrocatalytic activity towards ascorbic acid oxidation, with detection limits in the low ppb range. rsc.org

Differential pulse voltammetry (DPV) is another sensitive voltammetric technique that has been successfully applied to ascorbic acid analysis. nih.gov

Parameter Description Reference
Principle Measurement of current as a function of applied potential. Ascorbic acid is oxidized, producing a current proportional to its concentration. scielo.org.co
Techniques Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV). mdpi.comsrce.hrnih.gov
Electrode Modifications Iodine-coated platinum, melanin-like nanoparticles, iron oxide nanoparticles, graphene oxide paste, gelatin sulfonamide. rsc.orgmdpi.comscielo.org.conih.govrsc.org
Performance Wide linear ranges and low limits of detection, often in the µM to ppb range depending on the electrode modification. rsc.orgbvsalud.orgrsc.org

Potentiometry offers a simple and convenient alternative for the determination of ascorbic acid, particularly in colored or turbid samples where visual endpoint detection in titrations is difficult. scispace.com This method involves measuring the potential difference between two electrodes in a solution, with the potential being related to the concentration of the analyte.

One common potentiometric approach is potentiometric titration. In this technique, a titrant is added to the sample, and the potential is monitored as a function of the volume of titrant added. The endpoint of the titration is determined from the point of maximum potential change. For ascorbic acid, an oxidizing agent is typically used as the titrant. For example, N-bromosuccinimide in the presence of potassium iodide has been used, with the titration being monitored using two platinum electrodes with a polarizing current. oup.com The results from this method have shown good agreement with other standard methods. oup.com

Another potentiometric method involves the use of ion-selective electrodes (ISEs). An ISE that is sensitive to a species involved in a reaction with ascorbic acid can be used to monitor its concentration. For instance, a flow-through iodide-selective electrode has been employed in an automated flow titration system for ascorbic acid determination. up.pt

Modified electrodes have also been developed for direct potentiometric measurement of ascorbic acid. A sensor based on ethylene-vinyl acetate (EVA) doped with copper (II) ions has been used in a flow injection analysis (FIA) system. scielo.br This system demonstrated a super-Nernstian response to ascorbic acid concentrations between 10⁻³ and 10⁻¹ mol L⁻¹ with a detection limit of 8.5 x 10⁻⁴ mol L⁻¹. scielo.br

Parameter Description Reference
Principle Measurement of the potential difference between two electrodes, which is related to the concentration of ascorbic acid.
Techniques Potentiometric titration, direct potentiometry with ion-selective or modified electrodes. oup.comscielo.br
Titrants (for titration) Oxidizing agents like N-bromosuccinimide. oup.com
Electrodes Platinum electrodes, iodide-selective electrodes, modified electrodes (e.g., EVA doped with Cu(II)). oup.comup.ptscielo.br
Applications Suitable for colored or turbid samples. scispace.com Can be automated in flow injection analysis (FIA) systems. scielo.br scispace.comscielo.br

Other Quantitative and Qualitative Methods

Beyond chromatographic and electrochemical techniques, other methods, particularly those based on classical chemical reactions, continue to be relevant for the quantification of ascorbic acid. Titrimetric analysis, in particular, remains a widely used and reliable approach.

Titrimetric methods for ascorbic acid determination are based on its reducing properties. journal-of-agroalimentary.ro These methods involve the titration of an ascorbic acid solution with a standard solution of an oxidizing agent. The endpoint of the titration, which indicates the complete reaction of ascorbic acid, can be detected visually using a color indicator or instrumentally.

Several oxidizing agents are commonly used as titrants:

Iodine (I₂): In iodometric titration, an iodine solution is used to titrate the ascorbic acid sample. journal-of-agroalimentary.ro Ascorbic acid is oxidized to dehydroascorbic acid, and the iodine is reduced to iodide ions. canterbury.ac.nz A starch indicator is typically used, which forms a blue-black complex with excess iodine, signaling the endpoint. journal-of-agroalimentary.ro This method is based on the following reaction: Ascorbic acid + I₂ → 2 I⁻ + Dehydroascorbic acid canterbury.ac.nz

Potassium iodate (B108269) (KIO₃): This is often considered a more reliable method than using an iodine solution directly, as potassium iodate is a more stable primary standard. researchgate.net In this method, the potassium iodate solution is added to the ascorbic acid sample in the presence of potassium iodide and an acid. The iodate reacts with the iodide to generate iodine in situ, which then reacts with the ascorbic acid. researchgate.net The endpoint is detected with a starch indicator as in the direct iodine titration. researchgate.net

2,6-Dichlorophenolindophenol (DCPIP): This redox dye is another common titrant for ascorbic acid. journal-of-agroalimentary.ro In an acidic solution, DCPIP is pink, and it is reduced by ascorbic acid to a colorless compound. journal-of-agroalimentary.ro The endpoint of the titration is the first appearance of a persistent pink color, indicating that all the ascorbic acid has been consumed. journal-of-agroalimentary.ro The reaction is: Ascorbic acid + DCPIP (colored) → Dehydroascorbic acid + Reduced DCPIP (colorless) journal-of-agroalimentary.ro

Sample preparation for titrimetric analysis often involves extracting the ascorbic acid from the sample matrix. To prevent the oxidation of ascorbic acid by air, the extraction is typically carried out using an acid solution, such as metaphosphoric acid or oxalic acid. journal-of-agroalimentary.roiosrjournals.org

Titrant Indicator Endpoint Color Change Reference
Iodine (I₂)StarchColorless to blue-black journal-of-agroalimentary.rocanterbury.ac.nz
Potassium Iodate (KIO₃)StarchColorless to blue-black researchgate.net
2,6-Dichlorophenolindophenol (DCPIP)Self-indicatingColorless to pink journal-of-agroalimentary.ro

Mass Spectrometry (e.g., Ultra-High-Pressure Liquid Chromatography coupled with High-Resolution Mass Spectrometry for Redox States)

The coupling of liquid chromatography with mass spectrometry (LC-MS) has emerged as a powerful tool for the sensitive and selective quantification of ascorbic acid (AA) and its redox-related species, such as dehydroascorbic acid (DHAA). researchgate.net Ultra-high-pressure liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), particularly tandem mass spectrometry (MS/MS), offers significant advantages in speed, sensitivity, and the ability to differentiate between the reduced (ascorbic acid) and oxidized (dehydroascorbic acid) forms without the need for derivatization or the use of internal standards. mdpi.comsemanticscholar.org

This methodology is of particular interest for routine analysis due to its simplified sample preparation and enhanced accuracy. mdpi.com The technique typically involves separating the compounds using a reversed-phase column and identifying and quantifying them by mass spectrometry in negative electrospray ionization (ESI) mode. nih.gov For instance, a UHPLC system coupled to a triple quadrupole tandem mass spectrometer (UHPLC-QqQ-MS/MS) can be operated in multiple reaction monitoring (MRM) mode to achieve high selectivity and sensitivity. researchgate.netmdpi.com This approach allows for the simultaneous determination of both ascorbic acid and dehydroascorbic acid. mdpi.com

Researchers have developed and validated UHPLC-MS/MS methods for various matrices, including plant foods, biological fluids, and milk. mdpi.comnih.govscielo.br These methods demonstrate high selectivity, with specific precursor-to-product ion transitions used for quantification. For ascorbic acid, common transitions include m/z 175→115 and 175→89, while for dehydroascorbic acid, transitions of m/z 173→143 and 173→71 are often monitored. researchgate.netnih.gov The validation of these methods typically includes assessments of linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, matrix effects, and recovery. mdpi.comscielo.br

The high sensitivity of UHPLC-MS/MS is a key advantage, with reported LODs as low as 0.1524 ng/mL and LOQs of 0.4679 ng/mL for ascorbic acid. nih.gov This allows for the accurate measurement of ascorbic acid in samples where it is present at very low concentrations. The development of these advanced mass spectrometric methods provides a robust platform for studying the intricate roles of ascorbic acid's redox states in various biological and chemical systems. soton.ac.uk

Interactive Data Table: UHPLC-MS/MS Method Parameters for Ascorbic Acid and Dehydroascorbic Acid Analysis

ParameterAscorbic Acid (AA)Dehydroascorbic Acid (DHAA)Source
Ionization Mode Negative ESINegative ESI mdpi.com
Precursor Ion (m/z) 175173 researchgate.netnih.gov
Product Ion (m/z) - Quantifier 115143 or 115 researchgate.netnih.gov
Product Ion (m/z) - Qualifier 8971 or 87 researchgate.netnih.gov
Calibration Curve Range 10 - 500 ng/mL50 - 500 ng/mL mdpi.com
Limit of Detection (LOD) 6.25 ng/mL12.5 ng/mL semanticscholar.org
Limit of Quantification (LOQ) 10 ng/mL50 ng/mL semanticscholar.org

Biosensors and Enzymatic Assays

Biosensors and enzymatic assays represent another significant class of analytical methods for the quantification of ascorbic acid, offering advantages such as precision, speed, simplicity, and high sensitivity. researchgate.net These methods are particularly useful for overcoming the limitations of traditional techniques, which can be time-consuming and require extensive sample preparation. researchgate.net

Enzymatic Assays

Enzymatic assays for ascorbic acid are often based on the highly specific catalytic activity of the enzyme ascorbate (B8700270) oxidase. nih.gov This enzyme catalyzes the oxidation of L-ascorbic acid to dehydroascorbic acid. nih.govcore.ac.uk The consumption of ascorbic acid or the production of hydrogen peroxide during this reaction can be monitored to determine the initial concentration of ascorbic acid. core.ac.ukbioassaysys.com

Several approaches are used:

Direct Measurement: The decrease in absorbance due to the oxidation of ascorbic acid can be measured. nih.gov

Coupled Reactions: The hydrogen peroxide produced can react with a specific dye to form a colored product, with the intensity of the color being proportional to the ascorbic acid concentration. bioassaysys.com Another method involves the reaction of dehydroascorbic acid with o-phenylenediamine (OPDA) to form a quinoxaline derivative that can be measured photometrically or fluorometrically. core.ac.uk

Commercially available enzymatic assay kits provide a straightforward and high-throughput method for ascorbic acid determination in various samples, including biological fluids and food products. bioassaysys.comabcam.comlibios.fr These kits often have a linear detection range suitable for different applications, for example, from 6 to 1000 µM in a colorimetric assay and 1 to 100 µM in a fluorimetric assay. bioassaysys.com

Biosensors

Ascorbic acid biosensors are analytical devices that integrate a biological recognition element, typically an enzyme like ascorbate oxidase, with a physicochemical transducer to generate a measurable signal. researchgate.netnih.gov These biosensors can be classified based on their transducer type, with electrochemical biosensors being a prominent category. researchgate.net

Amperometric biosensors, for instance, measure the change in current resulting from the enzymatic oxidation of ascorbic acid. nih.gov These sensors can be fabricated by immobilizing ascorbate oxidase onto various electrode materials, such as screen-printed carbon electrodes or electrodes modified with nanomaterials like carbon nanotubes or gold nanoparticles. nih.gov The use of nanomaterials can enhance the sensitivity and performance of the biosensor. nih.gov

Recent research has explored the development of flexible and wearable electrochemical biosensors for non-invasive monitoring of ascorbic acid in biological fluids like sweat. acs.org Other innovative approaches include the use of iron oxide-doped hydroxyapatite (B223615) for colorimetric detection and cellulase-protected gold nanoclusters for fluorescence-based sensing. rsc.orgfrontiersin.org These biosensors offer rapid detection times, often within seconds, and can operate over a wide range of ascorbic acid concentrations. researchgate.netrsc.org

Interactive Data Table: Performance Characteristics of Ascorbic Acid Biosensors and Enzymatic Assays

Method TypePrincipleLinear RangeLimit of Detection (LOD)Source
Enzymatic Assay (Colorimetric) Ascorbate oxidase, H₂O₂ reaction with dye6 - 1000 µMNot Specified bioassaysys.com
Enzymatic Assay (Fluorimetric) Ascorbate oxidase, H₂O₂ reaction with dye1 - 100 µMNot Specified bioassaysys.com
OPDA-Enzymatic Method Ascorbate oxidase, reaction with o-phenylenediamine7.0 - 950 mg/LNot Specified nih.gov
Amperometric Biosensor (AAO on SPCE) Ascorbate oxidase on screen-printed carbon electrode5 - 400 µmol/L2 - 4 µmol/L nih.gov
Amperometric Biosensor (AAO on AuNP-modified electrode) Ascorbate oxidase on gold nanoparticle-modified electrode2 µmol/L - 3.3 mmol/L1.5 µmol/L nih.gov
Flexible Electrochemical Biosensor (NdNiO₃ Nanotubes) Neodymium nickelate nanotubes on flexible electrode30 - 1100 µmol/LNot Specified acs.org
Fluorescent Biosensor (Cel-Au NCs) Cellulase-protected gold nanoclusters10 - 400 µM2.5 µM frontiersin.org

Ascorbic Acid Derivatives and Analogues

Naturally Occurring Ascorbate (B8700270) Analogues

While L-ascorbic acid is the most widely distributed form, particularly in plants and mammals, several other ascorbate-like compounds exist in different organisms. nih.gov These analogues often share the characteristic redox properties of this compound due to the enediol group in the lactone ring.

D-Erythroascorbate

D-Erythroascorbic acid (D-EAA) is a five-carbon analogue of this compound that is characteristically synthesized by fungi, including yeasts like Saccharomyces cerevisiae and the zygomycete Phycomyces blakesleeanus. nih.govoup.comresearchgate.netoup.com It is believed to fulfill antioxidant roles in these organisms, similar to the function of this compound in other eukaryotes. researchgate.netoup.com The biosynthesis of D-EAA in fungi shares features with the plant pathway for this compound, with D-arabinose serving as a key precursor. researchgate.netebi.ac.uk Fungi can convert D-arabinose into D-erythroascorbate. ebi.ac.uk Despite having one fewer carbon atom, D-EAA possesses redox properties similar to those of this compound. oup.com

6-Deoxyascorbate

6-Deoxy-L-ascorbate is another naturally occurring analogue found in certain fungi. Specifically, it has been identified in Basidiomycete fungi, often alongside its 5-O-glycosides. nih.gov Research has shown that the mycelium of Phycomyces blakesleeanus can convert exogenous L-fucose into 6-deoxyascorbate, indicating a biosynthetic link to this deoxy sugar. ebi.ac.uk

Table 1: Comparison of Naturally Occurring Ascorbate Analogues
AnalogueChemical DistinctionPrimary Natural SourceKnown Biosynthetic PrecursorReference
This compoundSix-carbon standardPlants, most animalsL-Galactose (in plants) nih.govoup.com
D-ErythroascorbateFive-carbon analogueFungi (e.g., Saccharomyces cerevisiae, Phycomyces blakesleeanus)D-Arabinose nih.govoup.comresearchgate.netebi.ac.uk
6-Deoxy-L-ascorbateLacks hydroxyl group at C6Basidiomycete fungiL-Fucose nih.govebi.ac.uk

Ascorbate Glycosides

Glycosylation, the attachment of a sugar moiety, is a common modification of ascorbic acid found in nature. This derivatization, particularly at the C2 hydroxyl group, significantly enhances the molecule's stability against oxidation. nih.gov

6-O-α-D-Glucosyl-L-ascorbic acid (AA-6G)

This derivative, where a glucose molecule is attached to the oxygen at the C6 position, was the first ascorbate glycoside to be discovered. google.com It has been identified in plants such as squashes (cucurbits). nih.gov Unlike modifications at the C2 position, derivatization at C6 does not prevent the direct reducing activity of the ascorbate molecule. google.com

2-O-α-D-Glucosyl-L-ascorbic acid (AA-2G)

2-O-α-D-Glucosyl-L-ascorbic acid (AA-2G) is a highly stable derivative found in the fruit of the goji berry (Lycium barbarum). nih.gov In this molecule, glucose is attached to the C2 hydroxyl group, which is part of the reactive enediol system. This modification protects the molecule from oxidation. nih.gov AA-2G itself does not possess direct reducing activity; it must first be hydrolyzed by the enzyme α-glucosidase to release active this compound. google.comcaymanchem.com This property makes it a stable precursor of vitamin C, and it is widely used in cosmetic and food products. sigmaaldrich.comwikipedia.orgtandfonline.com The synthesis of AA-2G can be achieved enzymatically using a cyclodextrin (B1172386) glucanotransferase (CGTase), which transfers a glucosyl residue from a donor like cyclodextrin to this compound. acs.org

Table 2: Properties of Ascorbate Glycosides
GlycosidePoint of GlycosylationNatural Source ExampleKey Biochemical PropertyReference
6-O-α-D-Glucosyl-L-ascorbic acid (AA-6G)C6-hydroxylCucurbits (squashes)Retains direct reducing activity. nih.govgoogle.comgoogle.com
2-O-α-D-Glucosyl-L-ascorbic acid (AA-2G)C2-hydroxylGoji berry (Lycium barbarum)Highly stable; requires hydrolysis by α-glucosidase to become active. nih.govgoogle.comcaymanchem.com

Ascorbate Phosphate (B84403) Esters

Phosphorylation is another biological strategy to modify ascorbic acid, creating phosphate esters. These derivatives often play roles in specific metabolic pathways or serve as stable forms of ascorbate for cellular use.

Ascorbate 6-Phosphate

L-ascorbate 6-phosphate (Asc-6-P) is an intermediate in the ascorbate utilization pathway in Escherichia coli. nih.govpathbank.org It is formed when L-ascorbate is imported into the cell via the phosphoenolpyruvate-dependent sugar phosphotransferase system (PTS). pathbank.org This compound is an aldonolactone phosphate where the phosphate group is esterified at the C6 position. ecmdb.canih.gov Within the cell, it is subsequently hydrolyzed by the enzyme L-ascorbate-6-phosphate lactonase (UlaG) to yield 3-keto-L-gulonate-6-phosphate, which then enters further metabolic processing. pathbank.orgecmdb.cagenome.jp

2-Phosphate Ascorbic Acid

Table 3: Characteristics of Ascorbate Phosphate Esters
Phosphate EsterPoint of PhosphorylationOrganism/UseBiochemical Function/ApplicationReference
L-Ascorbate 6-PhosphateC6-hydroxylE. coliMetabolic intermediate in the ascorbate utilization pathway. nih.govpathbank.org
This compound 2-PhosphateC2-hydroxylCell cultureStable, long-acting source of ascorbic acid; stimulates collagen synthesis and stem cell differentiation. nih.govcaymanchem.commedchemexpress.com

Synthetic Derivatives and Their Biochemical Characterization

A wide array of ascorbic acid derivatives have been synthesized to enhance properties like stability, lipophilicity, and biological activity, or to serve as tools for biochemical research.

Halogenated Derivatives : Compounds like 6-deoxy-6-bromoascorbic acid and 6-chloro-6-deoxyascorbic acid are synthetic analogues where the C6 hydroxyl group is replaced by a halogen. ontosight.ai 6-Deoxy-6-bromoascorbic acid has been instrumental as a research tool for studying vitamin C transport, as it shows specificity for the sodium-dependent vitamin C transporters (SVCTs). It has also been observed to inhibit DNA synthesis and cell growth in certain experimental models.

Acylated Glycosides : To improve the bioavailability of the hydrophilic AA-2G, particularly for skin applications, lipophilic derivatives have been created. researchgate.net A series of 6-O-acyl-2-O-α-D-glucopyranosyl-L-ascorbic acids were synthesized by attaching fatty acid chains of varying lengths to the C6 position of AA-2G. researchgate.netnih.gov These compounds exhibit increased lipid solubility and skin permeability while retaining stability. nih.gov They can be hydrolyzed in tissues by esterases and α-glucosidases to release active ascorbic acid. nih.gov

3-O-Ethylascorbic acid : This is a stable derivative synthesized for use in cosmetics due to its efficient transdermal activity. tandfonline.com It can be produced through a single-step reaction of sodium L-ascorbate with ethyl bromide. tandfonline.com Research has shown it can enhance dibutyryl cyclic AMP-induced neurite outgrowth in PC12 cells. tandfonline.com

Glyceryl Ascorbate : This water-soluble derivative is created by binding ascorbic acid with glycerin. paulaschoice.co.uk The resulting compound is more stable than pure ascorbic acid and is easier to formulate in products. paulaschoice.co.uk It functions as an antioxidant and can help improve skin tone by inhibiting the transfer of excess melanin. paulaschoice.co.uk While more stable, its antioxidant potential is considered less potent than that of pure, unmodified ascorbic acid. paulaschoice.co.uk

Table 4: Selected Synthetic Ascorbic Acid Derivatives
DerivativeSynthetic ModificationKey Biochemical Characteristic or UseReference
6-Deoxy-6-bromoascorbic acidBromine atom replaces C6-hydroxylResearch tool to study SVCT transporters; inhibits DNA synthesis.
6-O-Acyl-AA-2GAcyl chain added to C6 of AA-2GIncreased lipophilicity and skin permeability; acts as a pro-drug. researchgate.netnih.gov
3-O-Ethylascorbic acidEthyl group added to C3-hydroxylStable derivative with efficient transdermal activity. tandfonline.com
Glyceryl AscorbateBound to glycerinStable, water-soluble form; antioxidant used in cosmetics. paulaschoice.co.uk

Q & A

Basic Research Questions

Q. What methodological considerations are critical when selecting analytical techniques for ascorbic acid quantification in complex matrices (e.g., biological fluids, food)?

  • Answer : The choice of method depends on matrix complexity, sensitivity requirements, and stability of ascorbic acid (AA). Common techniques include:

  • Spectrophotometry : Suitable for simple matrices but lacks specificity due to interference from reducing agents .
  • Chromatography (HPLC/UHPLC-UV) : Provides high specificity; metaphosphoric acid is often used as a stabilizer during extraction to prevent oxidation. Mobile phases with low pH (e.g., phosphoric acid) improve peak resolution .
  • Electrochemical methods : Effective for real-time monitoring but require calibration against reference standards .
    • Challenge : Degradation during sample preparation. Solution : Use antioxidants (e.g., EDTA) and low-temperature processing .

Q. How do experimental variables (e.g., temperature, pH) influence ascorbic acid stability in food matrices during processing?

  • Answer : AA degradation follows first-order kinetics under heat and oxidative conditions. For example:

  • High Hydrostatic Pressure (HHP) : Elevated temperature and prolonged treatment time reduce AA content (e.g., 15% loss in orange juice at 400 MPa/40°C) due to oxidative cleavage .
  • pH : AA is most stable at pH 3–4; alkaline conditions accelerate oxidation .
    • Methodological recommendation : Use kinetic modeling (e.g., Arrhenius equation) to predict degradation rates under varying conditions .

Advanced Research Questions

Q. How can factorial design and response surface methodology (RSM) optimize chromatographic resolution of ascorbic acid isomers (e.g., erythorbic acid)?

  • Answer : A fractional factorial design (e.g., 2⁴ design) evaluates factors like column temperature, flow rate, and mobile phase composition. For example:

  • Variables tested : Temperature (25–40°C), acetonitrile percentage (2–5%), flow rate (0.8–1.2 mL/min).
  • Response optimization : Maximizing resolution (>1.5) and peak symmetry via regression models. Central composite designs with center points improve robustness .
    • Challenge : Co-elution of isomers. Solution : Adjusting acetonitrile concentration and temperature gradients enhances separation .

Q. What statistical approaches resolve contradictions in AA bioavailability studies across in vitro and in vivo models?

  • Answer : Contradictions often arise from variability in absorption kinetics or assay sensitivity. Strategies include:

  • Multivariate ANOVA : Tests interactions between variables (e.g., dose, administration route) .
  • Meta-analysis : Aggregates data from diverse models (e.g., Caco-2 cells vs. rodent studies) to identify confounding factors (e.g., gut microbiota) .
    • Case study : In rabbit models, AA efficacy against drug-induced liver injury (e.g., azathioprine) requires histopathological validation via Duncan’s Multiple Range Test to confirm significance (p < 0.05) .

Q. How do chemometric techniques enhance interpretation of AA’s antioxidant synergy with phenolic compounds in complex systems?

  • Answer : Chemometrics (e.g., PCA, PLS regression) decouples synergistic effects:

  • Design : Central composite designs (CCD) vary AA/phenolic ratios and measure antioxidant activity (e.g., ABTS•+ assay).
  • Modeling : Quadratic terms in RSM reveal non-linear interactions (e.g., AA’s pro-oxidant behavior at high concentrations) .
    • Challenge : Overfitting. Solution : Cross-validation (e.g., k-fold) ensures model generalizability .

Methodological Challenges & Solutions

Q. Why do discrepancies arise in AA quantification between enzymatic kits and chromatographic methods, and how are they resolved?

  • Answer : Enzymatic assays (e.g., using ascorbate oxidase) may overestimate AA in matrices with interfering reductants (e.g., glutathione). Resolution :

  • Validation : Cross-check with HPLC-UV using ion-pairing reagents (e.g., tetrabutylammonium) to improve specificity .
  • Standardization : Use certified reference materials (e.g., USP ascorbic acid) for calibration .

Q. What experimental designs address robustness limitations in rapid AA assays for high-throughput screening?

  • Answer : Taguchi or Plackett-Burman designs screen critical factors (e.g., reagent volume, incubation time) with minimal runs. For UHPLC-UV:

  • Robustness testing : Vary injection volume (±10%) and column age to assess peak area variability .
  • Automation : Integrate robotic liquid handlers to reduce human error .

Data Analysis & Reporting Standards

Q. How should researchers statistically analyze factorial experiments examining AA’s interaction with other micronutrients?

  • Answer : Use factorial ANOVA to partition variance:

  • Main effects : Isolate AA’s impact (e.g., on collagen synthesis).
  • Interaction effects : Test synergies (e.g., AA + iron enhancing absorption).
  • Post hoc tests : Tukey’s HSD or Bonferroni correction for multiple comparisons .

Q. What reporting standards ensure reproducibility in AA stability studies under varying storage conditions?

  • Answer : Follow CONSORT or STROBE guidelines:

  • Document : Pre-treatment protocols (e.g., nitrogen flushing to prevent oxidation).
  • Data transparency : Report degradation kinetics (rate constants ± confidence intervals) .

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